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  • Product: 6-Chloro-5-iodopyridazin-4-amine
  • CAS: 2490407-06-0

Core Science & Biosynthesis

Foundational

6-Chloro-5-iodopyridazin-4-amine molecular weight and formula

This technical guide details the physicochemical properties, synthetic utility, and handling protocols for 6-Chloro-5-iodopyridazin-4-amine , a high-value heterocyclic scaffold used in the development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthetic utility, and handling protocols for 6-Chloro-5-iodopyridazin-4-amine , a high-value heterocyclic scaffold used in the development of kinase inhibitors and complex pharmaceutical intermediates.

Scaffold Architecture & Orthogonal Reactivity

Executive Summary

6-Chloro-5-iodopyridazin-4-amine is a trisubstituted pyridazine derivative characterized by three distinct chemical handles: a nucleophilic amino group (C4), a highly reactive iodide (C5), and a less reactive chloride (C6). This "halogen hierarchy" allows medicinal chemists to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for protecting groups, making it a "linchpin" intermediate for fragment-based drug discovery (FBDD).

Physicochemical Identity

The following data is derived from stoichiometric calculation and structural analogs (isomeric pyrimidines/pyridines) where specific experimental data for this exact isomer is limited.

Molecular Specifications
PropertyValueNotes
IUPAC Name 6-Chloro-5-iodopyridazin-4-amine
Molecular Formula C₄H₃ClIN₃
Molecular Weight 255.44 g/mol Average mass
Exact Mass 254.9060Monoisotopic (³⁵Cl, ¹²⁷I)
CAS Number Not widely indexedClosest analog: 4-amino-3,6-dichloropyridazine (CAS 823-58-5)
Physical State Solid (Powder)Typically off-white to pale yellow
Solubility DMSO, DMF, MeOHLow solubility in non-polar solvents (DCM, Hexane)
pKa (Predicted) ~3.5 (Conjugate acid)Pyridazine N2 is the likely protonation site
Elemental Analysis (Calculated)
  • Iodine: 49.68%

  • Carbon: 18.81%

  • Nitrogen: 16.45%

  • Chlorine: 13.88%

  • Hydrogen: 1.18%

Synthetic Utility & Reactivity Logic

The core value of this molecule lies in the differential reactivity of the Carbon-Halogen bonds. The C5-Iodine bond is significantly weaker and more polarizable than the C6-Chlorine bond, enabling Orthogonal Functionalization .

Reactivity Hierarchy (The "Rules of Engagement")
  • Position 5 (Iodine): Reacts first under mild Palladium-catalyzed conditions (e.g., Suzuki coupling at RT).

  • Position 6 (Chlorine): Reacts second under forcing conditions (higher temp, specialized ligands) or via S_N_Ar with strong nucleophiles.

  • Position 4 (Amine): Acts as a directing group for ortho-lithiation or can be acylated/alkylated to tune solubility.

Visualization: Orthogonal Reaction Pathway

The following diagram illustrates the sequential functionalization logic.

ReactivityPathway cluster_legend Reactivity Order Scaffold 6-Chloro-5-iodopyridazin-4-amine (Core Scaffold) Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Target: Iodine Scaffold->Step1 Pd(0), RT Intermediate 5-Aryl-6-chloropyridazin-4-amine Step1->Intermediate Yield > 80% Step2 Step 2: C6-Functionalization (Suzuki/SnAr) Target: Chlorine Intermediate->Step2 Pd(0), Heat or NaOR Final 4,5,6-Trisubstituted Pyridazine (Drug Candidate) Step2->Final Library Gen Text Iodine (C5) >>> Chlorine (C6)

Caption: Sequential functionalization strategy exploiting the reactivity difference between C5-I and C6-Cl.

Experimental Protocols

Note: While specific literature on this exact isomer is rare, the following protocols are adapted from established chemistry for 4-amino-halopyridazines and 3,6-dichloropyridazine derivatives.

Protocol A: Synthesis of the Core Scaffold

Targeting the precursor: 4-amino-6-chloropyridazine followed by iodination.

Step 1: Selective Amination (Literature Precedent) Starting Material: 3,6-Dichloropyridazine.[1]

  • Reaction: Dissolve 3,6-dichloropyridazine in concentrated aqueous ammonia.

  • Conditions: Heat in a sealed tube/autoclave at 100–120°C for 6–12 hours.

  • Workup: Cool to RT. The product (mixture of 3-amino and 4-amino isomers) precipitates.

  • Purification: Fractional crystallization or column chromatography (EtOAc/Hexane) is required to isolate the 4-amino-6-chloropyridazine (often the minor isomer compared to 3-amino, but accessible). Note: Alternatively, start from 4,6-dichloro-3-methoxypyridazine followed by deprotection.

Step 2: Regioselective Iodination (The Critical Step)

  • Reagents: 4-Amino-6-chloropyridazine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve amine in DMF under N₂ atmosphere.

    • Cool to 0°C.[2]

    • Add NIS portion-wise (protect from light).

    • Stir at RT for 4–16 hours. Monitor by LCMS for conversion of M+H (130) to M+H (256).

  • Quench: Pour into 10% Na₂S₂O₃ (aq) to neutralize excess iodine.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Yield: Typically 60–80%.

Protocol B: Quality Control (Analytical Validation)

To confirm you have the correct isomer (6-Chloro-5-iodo vs. others):

  • LC-MS:

    • Target Mass: 255.9 (M+H).

    • Isotope Pattern: Look for the characteristic Chlorine split (³⁵Cl/³⁷Cl ratio of 3:1). Iodine is monoisotopic.[3]

  • ¹H NMR (DMSO-d₆):

    • Signal: A single aromatic singlet (C3-H) around δ 8.0–8.5 ppm.

    • Amine: Broad singlet (NH₂) around δ 6.0–7.5 ppm (exchangeable with D₂O).

    • Differentiation: If the singlet is absent, you may have iodinated the C3 position (unlikely due to sterics/electronics of the amine at C4).

Safety & Handling

  • Hazards: Organohalides are potential sensitizers. Iodine sources (NIS) are oxidizers.

  • Storage: Light-sensitive (due to C-I bond). Store at 2–8°C in amber vials under inert gas (Argon/Nitrogen).

  • Disposal: Segregate as halogenated organic waste.

References

  • PubChem Compound Summary. (2025). 6-Amino-3-chloropyridazine (Isomeric Precedent). National Center for Biotechnology Information. Link

  • Coelho, A., et al. (2004). Pyridazines.[1][4][5][6][7] Part 36: Suzuki cross-coupling reactions of 4-amino-6-chloropyridazines. Tetrahedron. (Demonstrates reactivity of the chloro-amino scaffold). Link

  • Maes, B. U., et al. (2002). Kinetic differentiation between chlorine and iodine in the Suzuki reaction of 5-chloro-4-iodo-pyridazines. Synlett. (Establishes the I > Cl reactivity hierarchy). Link

  • Sigma-Aldrich. (2025). 4-Amino-3,6-dichloropyridazine Product Sheet. (Common precursor data).[8] Link

Sources

Exploratory

Pyridazine Scaffold for Kinase Inhibitor Drug Discovery

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summary: The Pyridazine Advantage The pyridazine (1,2-diazine) scaffold has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Pyridazine Advantage

The pyridazine (1,2-diazine) scaffold has emerged as a "privileged structure" in modern kinase inhibitor discovery, offering distinct physicochemical advantages over the more ubiquitous pyridine and pyrimidine cores. Its unique electronic profile—characterized by a high dipole moment (3.95 D) and two adjacent nitrogen atoms—allows for:

  • Enhanced Solubility: Lower LogP and higher aqueous solubility compared to phenyl or pyridine bioisosteres.

  • Unique H-Bonding: The ability to act as a dual hydrogen bond acceptor with specific water-bridging capabilities in the ATP-binding pocket.

  • Metabolic Stability: Reduced lipophilicity often correlates with lower metabolic clearance and reduced CYP450 inhibition.

This guide details the structural rationale, synthetic pathways, and validation protocols for deploying pyridazine scaffolds in kinase drug discovery.

Structural Biology & Medicinal Chemistry[1][2][3]

Physicochemical Profile

Pyridazine is electron-deficient, making it less susceptible to oxidative metabolism than phenyl rings. Its key differentiator is the "Nitrogen Scan" effect:

  • pKa: ~2.3 (remains neutral at physiological pH).

  • Dipole Moment: High polarity drives specific electrostatic interactions within the solvent-exposed regions of the kinase cleft.

Binding Modes: Hinge vs. Allosteric

The scaffold is versatile, capable of targeting both the conserved ATP-binding hinge region and unique allosteric pockets.

A. Hinge Binding (Orthosteric)

In the ATP pocket, the pyridazine nitrogens can interact with the backbone amide NH of the hinge region.

  • Example: Ponatinib (Imidazo[1,2-b]pyridazine core).

    • Mechanism: The imidazo[1,2-b]pyridazine headgroup forms hydrogen bonds with the hinge residues (e.g., Met318 in ABL), while the linker extends past the gatekeeper residue (T315I) into the DFG-out pocket.

    • Advantage: The fused system mimics the adenine ring of ATP but with improved affinity and selectivity profiles.

B. Allosteric Binding (Pseudokinase Domain)
  • Example: Deucravacitinib (3-aminopyridazine core).[1]

    • Mechanism: Binds to the regulatory JH2 pseudokinase domain of TYK2 rather than the catalytic JH1 domain. The pyridazine core stabilizes an auto-inhibitory conformation via interactions with Arg738 and a unique alanine pocket.

    • Advantage: exquisitely high selectivity against other JAK family members (JAK1/2/3) which share high homology in the catalytic domain.

BindingModes cluster_0 Orthosteric (ATP Site) cluster_1 Allosteric (JH2 Domain) Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Hinge Hinge Region (Backbone NH/CO) Ponatinib->Hinge H-Bonding (Headgroup) Gatekeeper Gatekeeper Residue (e.g., T315I) Ponatinib->Gatekeeper Van der Waals (Linker) Deucravacitinib Deucravacitinib (3-Aminopyridazine) JH2 JH2 Pseudokinase Domain Deucravacitinib->JH2 Binds Regulatory Pocket AutoInhib Stabilized Auto-Inhibitory Conformation JH2->AutoInhib Locks Domain

Figure 1: Comparison of Orthosteric (Ponatinib) and Allosteric (Deucravacitinib) binding modes utilizing pyridazine-based scaffolds.

Synthetic Protocols

The synthesis of functionalized pyridazines often begins with 3,6-dichloropyridazine, allowing for sequential functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Workflow: 3,6-Disubstituted Pyridazine Synthesis

Objective: Synthesize a 3-amino-6-arylpyridazine kinase inhibitor core.

Step 1: Nucleophilic Substitution (SNAr)
  • Reagents: 3,6-Dichloropyridazine, Amine (R-NH2), Base (e.g., DIPEA or Et3N).

  • Conditions: Heat (80-120°C) in n-butanol or dioxane.

  • Rationale: The electron-deficient nature of the pyridazine ring facilitates the displacement of the first chlorine atom by nucleophiles.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Reagents: 3-amino-6-chloropyridazine intermediate, Aryl Boronic Acid, Pd catalyst (e.g., Pd(dppf)Cl2), Carbonate base (Na2CO3).

  • Conditions: 90°C in Dioxane/Water (4:1).

  • Rationale: Installs the hydrophobic tail required for deep pocket binding or solvent interaction.

Synthesis SM 3,6-Dichloropyridazine Inter 3-Amino-6-chloropyridazine SM->Inter Step 1: R-NH2, Heat (SNAr) Final 3-Amino-6-arylpyridazine (Kinase Inhibitor Core) Inter->Final Step 2: Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Figure 2: General synthetic route for 3,6-disubstituted pyridazine kinase inhibitors.

Biological Characterization: ADP-Glo™ Kinase Assay

To validate the potency of pyridazine analogs, the ADP-Glo™ assay is the industry standard due to its high sensitivity and resistance to compound interference.

Protocol: ADP-Glo™ Kinase Assay

Principle: Measures kinase activity by quantifying the ADP produced during the reaction.[2][3][4] ADP is converted to ATP, which is then detected via a luciferase/luciferin reaction.[3][4]

StepActionCritical Parameter
1. Reaction Incubate Kinase + Substrate + ATP + Compound (Pyridazine analog)Vol: 5-10 µL. Time: 60 min. Ensure ATP conc. is near Km.
2. Depletion Add ADP-Glo™ Reagent (1:1 ratio to reaction vol).Incubate 40 min @ RT.[3][4] Stops kinase rxn & depletes unconsumed ATP.
3.[2][3][4] Detection Add Kinase Detection Reagent (2:1 ratio to initial rxn vol).Incubate 30-60 min @ RT. Converts ADP → ATP → Light.
4. Readout Measure Luminescence (RLU) on plate reader.Signal is directly proportional to kinase activity (ADP produced).[4]

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Plot Log[Compound] vs. % Inhibition to determine IC50.

ADPGlo Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 ADP-Glo Reagent Addition (Depletes Unused ATP) Step1->Step2 60 min incubation Step3 Detection Reagent Addition (Converts ADP -> ATP -> Light) Step2->Step3 40 min incubation Readout Luminescence Measurement (Plate Reader) Step3->Readout 30-60 min incubation

Figure 3: Step-by-step workflow for the ADP-Glo™ kinase assay.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry

    • Source: European Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Discovery of Deucravacitinib (BMS-986165)

    • Source: Journal of Medicinal Chemistry (2019). "Discovery of BMS-986165, a Highly Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2."
    • URL:[Link]

  • Ponatinib Binding Mode (PDB 3OXZ)

    • Source: RCSB Protein D
    • URL:[Link]

  • ADP-Glo™ Kinase Assay Technical Manual: Source: Promega Corpor
  • Pyridazine Physicochemical Properties

    • Source: "The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery" - PMC.
    • URL:[Link]

Sources

Foundational

5-iodo-6-chloropyridazin-4-amine SMILES string

An In-Depth Technical Guide to the 5-Iodo-6-chloropyridazin-4-amine Scaffold: Structural Elucidation, Reactivity Profiling, and Synthetic Methodologies Executive Summary In the landscape of modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 5-Iodo-6-chloropyridazin-4-amine Scaffold: Structural Elucidation, Reactivity Profiling, and Synthetic Methodologies

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, halogenated heteroaromatic scaffolds serve as critical building blocks for the rapid diversification of drug candidates. 5-Iodo-6-chloropyridazin-4-amine stands out as a highly versatile, di-halogenated 1,2-diazine. Its unique substitution pattern—featuring an electron-donating amine alongside two distinct halogens with orthogonal reactivities—enables precise, site-selective functionalization. This whitepaper deconstructs the structural topology of its SMILES string, details its physicochemical properties, and provides field-proven, self-validating experimental protocols for its functionalization.

Structural Elucidation & SMILES String Analysis

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 5-iodo-6-chloropyridazin-4-amine is Nc1c(I)c(Cl)nnc1. Analyzing this string atom-by-atom reveals the topological and electronic framework that dictates the molecule's reactivity:

  • N : The exocyclic primary amine (-NH₂). As an electron-donating group (EDG), it enriches the electron density of the adjacent carbon, modulating the overall electron-deficient nature of the pyridazine ring.

  • c1 : Carbon 4 (C4) of the pyridazine ring, covalently bonded to the amine. The 1 designates the start of the ring closure.

  • c(I) : Carbon 5 (C5), bonded to an iodine atom. The C-I bond is the weakest halogen bond in the molecule, making it the primary site for oxidative addition.

  • c(Cl) : Carbon 6 (C6), bonded to a chlorine atom. Positioned adjacent to a ring nitrogen, this carbon is highly electrophilic.

  • n & n : Nitrogen 1 (N1) and Nitrogen 2 (N2), forming the core 1,2-diazine (pyridazine) structure. These electronegative atoms withdraw electron density from the ring, lowering the LUMO (Lowest Unoccupied Molecular Orbital).

  • c1 : Carbon 3 (C3), which connects back to C4, completing the six-membered aromatic ring.

Physicochemical Properties

Understanding the physicochemical baseline of 5-iodo-6-chloropyridazin-4-amine is essential for optimizing reaction solvents, predicting chromatographic behavior, and modeling receptor binding.

PropertyValueStructural Implication
Molecular Formula C₄H₃ClIN₃Di-halogenated heteroaromatic system.
Molecular Weight 255.45 g/mol High mass fraction contributed by iodine (126.9 g/mol ).
Exact Mass 254.906 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1The C4-amine can participate in directed metallation or target binding.
H-Bond Acceptors 3N1, N2, and the amine nitrogen act as potential coordination sites.
Topological Polar Surface Area 51.8 ŲFavorable for membrane permeability in early-stage drug design.

Mechanistic Insights: Orthogonal Reactivity

The true synthetic value of 5-iodo-6-chloropyridazin-4-amine lies in its orthogonal reactivity . The electron-deficient nature of the pyridazine heterocycle inherently facilitates the oxidative addition of palladium to halogen–carbon bonds, often eliminating the need for highly specialized, expensive phosphine ligands [1].

  • C5-Iodine (Primary Reactivity): The carbon-iodine bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-chlorine bond (~95 kcal/mol). Consequently, under standard Palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura or Sonogashira), the catalyst selectively inserts into the C5-I bond.

  • C6-Chlorine (Secondary Reactivity): While less reactive toward transition metals, the C6-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). The adjacent N1 nitrogen atom stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack, allowing for late-stage displacement by amines, alkoxides, or thiolates.

OrthogonalReactivity Scaffold 5-Iodo-6-chloropyridazin-4-amine (Core Scaffold) C5 C5 Position (-I) Low Bond Energy Scaffold->C5 Primary Reactivity C6 C6 Position (-Cl) Electron Deficient Scaffold->C6 Secondary Reactivity Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) C5->Pd Fast Oxidative Addition SNAr Nucleophilic Substitution (SNAr) C6->SNAr N-Directed Activation

Orthogonal reactivity profile enabling sequential site-selective functionalization.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid researchers in troubleshooting and optimization [2].

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C5

This protocol couples an aryl boronic acid exclusively at the C5-iodo position, leaving the C6-chloro group intact for downstream diversification.

Reagents:

  • 5-Iodo-6-chloropyridazin-4-amine (1.0 equiv)

  • Aryl boronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: To a flame-dried Schlenk flask, add the scaffold, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is selected because its bulky, bidentate dppf ligand suppresses unwanted dehalogenation and promotes reductive elimination, ensuring high yields.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture.

    • Causality: Water is strictly required to convert the boronic acid into the highly nucleophilic boronate complex, which is essential for the transmetalation step. Dioxane ensures the organic substrates remain in solution.

  • Degassing (Critical Step): Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for 15 minutes.

    • Causality: Dissolved oxygen promotes the oxidative homocoupling of boronic acids (forming biaryl byproducts) and degrades the active Pd(0) catalyst. Rigorous degassing is the primary self-validating checkpoint for this reaction [2].

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours under an Argon atmosphere. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography.

SuzukiWorkflow Step1 1. Reagent Assembly Scaffold + Ar-B(OH)2 + Pd(dppf)Cl2 Step2 2. Solvent & Base Addition Dioxane/H2O (4:1) + K2CO3 Step1->Step2 Step3 3. Degassing Argon sparging (15 min) to remove O2 Step2->Step3 Step4 4. Thermal Activation 80°C for 4-6 hours Step3->Step4 Step5 5. Workup & Isolation Extraction, Drying, Chromatography Step4->Step5

Step-by-step experimental workflow for selective C5 Suzuki-Miyaura cross-coupling.

Protocol B: Late-Stage SₙAr Functionalization at C6

Once the C5 position is functionalized, the remaining C6-chlorine can be displaced.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the C5-functionalized intermediate (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition: Add a secondary amine (e.g., morpholine, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive. DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

  • Heating: Heat the mixture to 100°C for 12 hours.

  • Isolation: Crash the product out of solution by adding ice water, filter the resulting precipitate, and wash with cold water.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • BenchChem. "Technical Support Center: Suzuki Reactions Involving Pyridazines.
Exploratory

Strategic Utilization of Heterocyclic Amine Intermediates in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Application

Introduction: The Ubiquity of N-Heterocycles in Drug Design In the landscape of modern drug discovery, heterocyclic amines are not merely structural scaffolds; they are highly tunable pharmacophores that dictate a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquity of N-Heterocycles in Drug Design

In the landscape of modern drug discovery, heterocyclic amines are not merely structural scaffolds; they are highly tunable pharmacophores that dictate a molecule's pharmacokinetic and pharmacodynamic (PK/PD) profile. According to statistical analyses of FDA-approved pharmaceuticals, more than 85% of all biologically active chemical entities contain at least one heterocyclic system[1]. Furthermore, nitrogen-containing heterocycles are the most prevalent, with six-membered (59%) and five-membered (39%) rings dominating the clinical space[2].

The strategic incorporation of saturated heterocyclic amines (e.g., piperidines, piperazines, pyrrolidines) allows medicinal chemists to precisely modulate aqueous solubility, lipophilicity (LogP), and hydrogen-bonding capacity[1]. However, the intrinsic basicity of these secondary and tertiary amines often introduces liabilities, such as off-target hERG channel inhibition (leading to cardiotoxicity) or poor membrane permeability due to excessive ionization at physiological pH.

Causality in Physicochemical Tuning: The Fluorination Strategy

To overcome the liabilities of highly basic amines, medicinal chemists frequently employ bioisosteric replacement and functionalization. A proven strategy is the introduction of fluorine atoms adjacent to the basic amine center. Because of fluorine's strong inductive electron-withdrawing effect, α- or β-fluorination systematically lowers the pKa of the amine[3]. This reduction in basicity shifts the ionization equilibrium, thereby increasing the fraction of the neutral species at pH 7.4, which directly enhances passive membrane permeability and mitigates hERG binding[3].

Table 1: Physicochemical Impact of Heterocyclic Amine Modifications

Heterocyclic CoreModification StrategyTypical pKa ShiftMedicinal Chemistry Application
Piperidine Unsubstituted~10.0 - 11.0High aqueous solubility; prone to hERG liability.
Piperidine 3,3-Difluorination~7.5 - 8.5Reduced basicity; improved membrane permeability[3].
Piperazine N-Alkylation~8.0 - 9.0Tunable basicity; ideal for linker chemistry in PROTACs[4].
Morpholine Oxygen incorporation~8.3 - 8.5Lower pKa than piperidine due to inductive effect of oxygen.
Pyrrolidine 3-Fluorination~8.5 - 9.5Conformational restriction; tuned H-bond basicity[5].

Advanced Synthetic Workflows: The Buchwald-Hartwig Amination

While nucleophilic aromatic substitution (SNAr) is a classical method for C-N bond formation, it requires highly electron-deficient aryl halides and harsh conditions. To construct complex, sterically hindered drug molecules, the Buchwald-Hartwig amination has become the cornerstone methodology[6]. This palladium-catalyzed cross-coupling reaction allows for the coupling of unactivated aryl chlorides and bromides with diverse heterocyclic amines, offering unparalleled functional group tolerance[6].

Mechanistic Causality in Catalyst Selection

The catalytic cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination[6].

  • Palladium Source:

    
     is frequently chosen as a robust, air-stable Pd(0) precatalyst[7].
    
  • Ligand Selection: The choice of phosphine ligand dictates the reaction's success. Ligands with large bite angles (e.g., XantPhos) accelerate the reductive elimination step, which is often the rate-limiting step when coupling bulky secondary heterocyclic amines[7].

  • Base Selection: While

    
     is highly effective, it can cleave sensitive esters. Therefore, milder bases like 
    
    
    
    are utilized when functional group tolerance is paramount[7].

CatalyticCycle A Pd(0) L_n Active Catalyst B Oxidative Addition (Insertion into Ar-X) A->B Ar-X C Amine Binding & Deprotonation B->C Amine + Base D Reductive Elimination (C-N Bond Formation) C->D Halide salt D->A Product

Caption: The Buchwald-Hartwig catalytic cycle highlighting the mechanistic progression of C-N bond formation.

Self-Validating Experimental Protocol: Buchwald-Hartwig Coupling

The following protocol details the coupling of a functionalized aryl bromide with a fluorinated piperidine derivative. This workflow is designed as a self-validating system , ensuring that intermediate failures are caught before downstream purification. High-throughput experimentation (HTE) principles can be applied to this baseline protocol to optimize linker exploration[4].

Materials Required:
  • Aryl bromide (1.0 equiv)

  • Saturated heterocyclic amine (e.g., 3,3-difluoropiperidine) (1.2 equiv)

  • 
     (5-10 mol%)[7]
    
  • XantPhos or BrettPhos ligand (5-10 mol%)[7]

  • 
     (3.0 equiv)[7]
    
  • Anhydrous, degassed Toluene or 1,4-Dioxane

Step-by-Step Methodology:

Step 1: Inert Atmosphere Preparation (Critical for Pd(0) Stability)

  • Charge a flame-dried Schlenk tube or pressure vial with the aryl bromide,

    
    , XantPhos, and 
    
    
    
    .
  • Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric

    
    , which forms inactive Pd(II) dead-end complexes. Evacuate the vessel and backfill with ultra-high-purity Nitrogen or Argon. Repeat this cycle three times[7].
    

Step 2: Reagent Introduction & Degassing

  • Add the heterocyclic amine and anhydrous toluene via a gas-tight syringe.

  • Sparge the reaction mixture with Argon for 10 minutes.

  • Seal the vessel tightly.

Step 3: Thermal Activation

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 110 °C[7].

  • Stir vigorously (800+ RPM) for 16–20 hours. Causality: Biphasic solid-liquid reactions (due to insoluble

    
    ) require high shear to ensure adequate mass transfer between the base and the catalytic intermediate.
    

Step 4: Self-Validation (In-Process Control)

  • After 16 hours, cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter.

  • Validation Check: Analyze via LC-MS. The reaction is validated to proceed to workup only if the aryl bromide peak (monitored via UV 254 nm and MS isotopic pattern) shows >95% consumption and the desired product mass

    
     is the major peak. If unreacted starting material remains, spike with an additional 2 mol% catalyst/ligand and heat for 4 more hours.
    

Step 5: Workup and Purification

  • Dilute the crude mixture with Ethyl Acetate (10 volumes) and filter through a pad of Celite to remove the palladium black and inorganic salts[6].

  • Wash the organic filtrate with water and brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradient).

Step 6: Analytical Characterization

  • Confirm structural integrity using

    
     NMR, 
    
    
    
    NMR, and
    
    
    NMR (if using fluorinated amines).
  • Verify purity (>95%) via analytical HPLC before advancing the intermediate to biological assays[7].

ProtocolWorkflow S1 Step 1 & 2: Inert Setup Schlenk Line Degassing S2 Step 3: Thermal Activation 110 °C, High-Shear Stirring S1->S2 S3 Step 4: LC-MS Validation Confirm >95% Conversion S2->S3 S4 Step 5: Celite Filtration & Chromatography S3->S4 S5 Step 6: NMR & HPLC Final Purity >95% S4->S5

Caption: Self-validating workflow for the synthesis and purification of heterocyclic amine intermediates.

Conclusion

The integration of heterocyclic amines into drug scaffolds requires a delicate balance of physicochemical profiling and advanced synthetic execution. By understanding the inductive effects of modifications like fluorination on pKa and LogP, medicinal chemists can rationally design out toxicity liabilities[3]. Concurrently, mastering robust, self-validating synthetic protocols like the Buchwald-Hartwig amination ensures that these complex, sterically demanding C-N bonds can be formed reliably, accelerating the path from early discovery to clinical candidates[4][6].

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Der Pharma Chemica URL:[Link]

  • Heterocycles in Medicinal Chemistry PMC - NIH URL:[Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation MDPI URL: [Link]

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties ResearchGate / Chem. Eur. J. URL:[Link]

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs PubMed - NIH URL:[Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Foundational

Strategic Sourcing and Synthetic Applications of 6-Chloro-5-iodopyridazin-4-amine in Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the rapid diversification of heterocyclic scaffolds is paramount for exploring structure-activity relationships (SAR). 6-Chloro-5-iodopyridazin-4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid diversification of heterocyclic scaffolds is paramount for exploring structure-activity relationships (SAR). 6-Chloro-5-iodopyridazin-4-amine (CAS: 2490407-06-0) [1] has emerged as a highly privileged building block. The pyridazine core is frequently utilized in the design of kinase inhibitors and targeted protein degraders (PROTACs) due to its favorable physicochemical properties, including enhanced water solubility and the ability to act as a bidentate hydrogen bond acceptor.

The true strategic value of this specific molecule lies in its orthogonal reactivity . The scaffold possesses two distinct halogen leaving groups adjacent to an electron-donating amine:

  • C-5 Iodine: The C-I bond has a relatively low bond dissociation energy (

    
     55 kcal/mol). It undergoes rapid oxidative addition with Palladium(0) species even at mild temperatures.
    
  • C-6 Chlorine: The C-Cl bond is significantly stronger (

    
     80 kcal/mol). It remains inert under mild cross-coupling conditions, serving as a reserved functionalization site for later-stage diversification[5].
    

This differential reactivity allows chemists to perform sequential, site-specific cross-coupling reactions without the need for cumbersome protecting group strategies.

Commercial Supplier Landscape & Quality Control

When sourcing 6-Chloro-5-iodopyridazin-4-amine for library synthesis or scale-up, selecting a supplier with rigorous analytical validation is critical. Trace impurities from the supplier's synthesis—particularly residual metals or regioisomers—can catastrophically poison downstream catalytic workflows.

Authorized Commercial Suppliers

The following table summarizes the primary commercial vendors supplying this building block, based on current catalog data [2][3][4]:

SupplierCatalog / Product IDStated PurityRecommended Use-Case
Ambeed A2450959

95%
High-throughput screening (HTS) library synthesis.
Enamine EN300-26676219

95%
Discovery chemistry and fragment-based drug design.
Leyan (乐研试剂) 1724563

95%
Process optimization and domestic (Asian) supply chains.
Critical Quality Attributes (CQAs) for In-House Validation

Do not blindly trust the Certificate of Analysis (CoA). Upon receipt, validate the following CQAs:

  • Isotopic Purity (LC-MS): Ensure the presence of the distinct Cl/I isotopic pattern. The M and M+2 peaks should reflect the natural abundance of

    
    Cl and 
    
    
    
    Cl (approx. 3:1 ratio).
  • Trace Metal Analysis (ICP-MS): Residual copper or palladium from the vendor's halogenation steps can cause unpredictable background reactions (e.g., homocoupling of your boronic acids). Ensure heavy metals are <10 ppm.

  • Regioisomeric Purity (

    
    H/
    
    
    
    C NMR):
    Verify that the iodine and chlorine are strictly at the 5 and 6 positions, respectively. The amine protons at C-4 should appear as a distinct broad singlet, exchanging with D
    
    
    O.

Self-Validating Experimental Protocols

To leverage the orthogonal reactivity of 6-Chloro-5-iodopyridazin-4-amine, the following self-validating protocols have been designed. The causality behind the reagent selection ensures chemoselectivity.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-5

Objective: Selectively couple an arylboronic acid at the C-5 position while leaving the C-6 chlorine intact.

  • Reagents: 6-Chloro-5-iodopyridazin-4-amine (1.0 eq), Arylboronic acid (1.05 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / H

    
    O (4:1, v/v), degassed via sparging with N
    
    
    
    for 15 mins.
  • Temperature: 75–80 °C.

  • Mechanistic Causality: Pd(dppf)Cl

    
     is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and suppressing competitive dehalogenation. The mild base (K
    
    
    
    CO
    
    
    ) and moderate temperature (80 °C) provide enough energy to activate the C-I bond but are insufficient to break the C-Cl bond.
  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (

    
    ) disappears, replaced by 
    
    
    
    (loss of Iodine)
    
    
    . If a mass corresponding to a double-coupling product appears, your temperature is too high or your boronic acid stoichiometry is excessive.
Protocol B: Buchwald-Hartwig Amination at C-6

Objective: Functionalize the remaining C-6 chlorine with a secondary amine to finalize the scaffold.

  • Reagents: C-5 Arylated Intermediate (1.0 eq), Secondary Amine (1.5 eq), Pd

    
    (dba)
    
    
    
    (0.05 eq), BrettPhos or RuPhos (0.1 eq), NaOtBu (2.0 eq).
  • Solvent: Anhydrous Toluene.

  • Temperature: 100–110 °C.

  • Mechanistic Causality: The C-Cl bond on an electron-rich, arylated pyridazine is highly unreactive. To force oxidative addition, we must switch to a highly active, electron-rich, bulky dialkylbiaryl phosphine ligand (e.g., BrettPhos) and a strong base (NaOtBu). The steric bulk of the ligand promotes the formation of the active monoligated Pd(0) species.

  • Self-Validation Checkpoint: Visual cue: The reaction will shift from the dark purple/red of Pd

    
    (dba)
    
    
    
    to a light brown/yellow suspension as the active catalytic cycle is established. LC-MS will confirm success via the complete disappearance of the 3:1 Chlorine isotope pattern.

Orthogonal Functionalization Workflow

The following diagram illustrates the logical progression of the orthogonal cross-coupling strategy, moving from the commercial starting material to a fully diversified kinase inhibitor scaffold.

G A 6-Chloro-5-iodopyridazin-4-amine (Starting Material) B Suzuki-Miyaura (C-I Activation at 80°C) A->B C 5-Aryl-6-chloropyridazin-4-amine (Intermediate) B->C D Buchwald-Hartwig (C-Cl Activation at 110°C) C->D E 5,6-Disubstituted Scaffold (Target Kinase Inhibitor) D->E

Orthogonal cross-coupling workflow for 6-Chloro-5-iodopyridazin-4-amine functionalization.

References

  • ResearchGate. "Regioselective Syntheses of Pyridines by Orthogonal Cross-Coupling Strategies." ResearchGate. Available at:[Link]

Exploratory

Engineering Polysubstituted Pyridazines: A Comprehensive Technical Guide on De Novo Synthesis and Late-Stage Functionalization

Executive Summary The pyridazine (1,2-diazine) scaffold is a privileged structural motif in modern drug discovery, agrochemicals, and materials science. Compared to their carbocyclic or pyridine analogs, pyridazines offe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine (1,2-diazine) scaffold is a privileged structural motif in modern drug discovery, agrochemicals, and materials science. Compared to their carbocyclic or pyridine analogs, pyridazines offer superior physicochemical properties, including enhanced water solubility, reduced lipophilicity, and unique bidentate hydrogen-bonding capabilities. However, the adjacent nitrogen atoms create an electronically dissonant system, leading to a notorious "synthesis gap" when attempting to construct highly substituted derivatives[1]. This technical guide synthesizes the latest methodologies for generating polysubstituted pyridazines, focusing on the causality behind reaction design, self-validating experimental protocols, and the logic governing regioselectivity.

De Novo Construction via Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The most robust method for constructing polysubstituted pyridazines de novo is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and electron-rich or neutral dienophiles (such as alkynes or enamines).

Mechanistic Causality

Tetrazines are exceptionally electron-deficient dienes. When paired with an alkyne, the [4+2] cycloaddition is driven by the narrow energy gap between the lowest unoccupied molecular orbital (LUMO) of the tetrazine and the highest occupied molecular orbital (HOMO) of the dienophile. Following the initial cycloaddition, the resulting bicyclic intermediate undergoes a rapid, irreversible retro-Diels-Alder reaction, extruding nitrogen gas (


) to yield the aromatic pyridazine core[2].

Recent breakthroughs have demonstrated that solvent selection is critical. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) dramatically accelerates the reaction. HFIP acts as a strong hydrogen-bond donor, stabilizing the highly polarized transition state of the cycloaddition while simultaneously increasing the electrophilicity of the tetrazine[3].

IEDDA_Mechanism T 1,2,4,5-Tetrazine (Electron-Deficient Diene) B Bicyclic Intermediate [4+2] Cycloadduct T->B IEDDA (HFIP accelerated) A Alkyne / Dienophile (Electron-Rich) A->B IEDDA (HFIP accelerated) P Polysubstituted Pyridazine (Target Scaffold) B->P Retro-Diels-Alder N Nitrogen Gas (N2) (Irreversible Extrusion) B->N Thermodynamic Driver

Fig 1: Mechanistic pathway of the IEDDA reaction for pyridazine synthesis.

Protocol 1: Regioselective Synthesis of Pyridazines via IEDDA in HFIP

This protocol is designed as a self-validating system. The physical properties of the reagents provide real-time feedback on reaction progress.

Reagents:

  • Symmetrical or unsymmetrical 1,2,4,5-tetrazine (1.0 equiv, typically bright pink/red)

  • Terminal or internal alkyne (1.5 equiv)

  • Solvent: HFIP (0.2 M relative to tetrazine)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the 1,2,4,5-tetrazine (1.0 mmol) in HFIP (5.0 mL). Validation: The solution will exhibit a vibrant pink/red hue, characteristic of the tetrazine chromophore.

  • Addition: Add the alkyne (1.5 mmol) dropwise at room temperature. Seal the vial loosely to allow for gas escape, or equip with a bubbler.

  • Reaction Monitoring: Heat the mixture to 60 °C. Validation: Observe continuous effervescence (bubbling) indicating

    
     extrusion. The reaction is complete when the solution transitions from bright red to pale yellow or colorless (typically 2–12 hours depending on steric bulk).
    
  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure. HFIP is highly volatile (bp 58 °C) and easily recovered via a cold trap.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the polysubstituted pyridazine.

Late-Stage C–H Functionalization of Pyridazines

While de novo synthesis builds the core, late-stage functionalization (LSF) allows for the rapid diversification of the pyridazine scaffold, a critical requirement in structure-activity relationship (SAR) campaigns.

Innate Reactivity and Regioselectivity Logic

The pyridazine ring possesses two distinct chemical environments: the


-positions (C3/C6) and the 

-positions (C4/C5). The highly electronegative N-N bond heavily depletes electron density at the

-positions. However, under radical-based (Minisci-type) C-H functionalization conditions, the innate reactivity strongly favors the

-positions (C4/C5)[4].

Causality: This regioselectivity is dictated by SOMO-LUMO interactions. Nucleophilic carbon-centered radicals preferentially attack the C4/C5 positions because the orbital coefficients of the pyridazine LUMO are largest at these carbons. Conversely, transition-metal catalyzed cross-coupling strategies often require directing groups or pre-functionalization (e.g., halogenation) to target the C3/C6 positions[5].

CH_Functionalization Core Pyridazine Core Alpha C3 / C6 Positions (α) Electron-Starved Core->Alpha Inductive Pull of N-N Beta C4 / C5 Positions (β) Highest LUMO Coefficient Core->Beta Orbital Matching Metal Transition-Metal Catalysis (Requires Directing Groups) Alpha->Metal Forced Activation Minisci Nucleophilic Radical Attack (Minisci-type Alkylation) Beta->Minisci Innate Preference

Fig 2: Regioselectivity logic for late-stage C-H functionalization of pyridazines.

Protocol 2: Radical-Based C4/C5 C–H Alkylation (Minisci-Type)

This protocol uses readily available carboxylic acids as radical precursors via oxidative decarboxylation.

Reagents:

  • Pyridazine substrate (1.0 equiv)

  • Aliphatic carboxylic acid (3.0 equiv)

  • Oxidant: Ammonium persulfate,

    
     (2.0 equiv)
    
  • Catalyst:

    
     (20 mol%)
    
  • Solvent:

    
    /DCM (1:1 v/v, 0.1 M)
    
  • Acidifier: Trifluoroacetic acid (TFA) (1.0 equiv)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the pyridazine (1.0 mmol) in the biphasic

    
    /DCM mixture. Add TFA (1.0 mmol) to protonate the pyridazine. Causality: Protonation lowers the LUMO of the heterocycle, drastically increasing its reactivity toward nucleophilic radicals.
    
  • Radical Generation: Add the carboxylic acid (3.0 mmol) and

    
     (0.2 mmol).
    
  • Oxidation: Slowly add

    
     (2.0 mmol) in portions at 40 °C. Validation: To ensure the mechanism is proceeding via a radical pathway, a parallel control reaction can be run with 1.0 equiv of TEMPO (a radical scavenger). If the reaction is completely inhibited in the control, the radical mechanism is validated.
    
  • Quenching: After 4 hours, cool to room temperature and neutralize the aqueous layer with saturated aqueous

    
     until pH ~8.
    
  • Extraction: Extract with DCM (3 x 15 mL), dry over anhydrous

    
    , and concentrate. Purify via chromatography to isolate the C4/C5 alkylated pyridazine.
    

Quantitative Data: Strategy Comparison

To guide synthetic planning, the following table summarizes the quantitative expectations and regiochemical outcomes of the primary polysubstituted pyridazine synthesis strategies.

Synthetic StrategyReagents / CatalystsPrimary RegioselectivityTypical Yield RangeKey Advantage
IEDDA Cycloaddition 1,2,4,5-Tetrazines + Alkynes (HFIP)Highly predictable based on alkyne sterics65% – 95%Atom-economical, rapid N2 extrusion[3]
1,4-Dicarbonyl Condensation 1,4-Dicarbonyls + Hydrazine (

)
Symmetric or mixtures if unsymmetrical40% – 80%Utilizes cheap, abundant starting materials[6]
Minisci C-H Alkylation

/

+ Carboxylic Acids
C4 / C5 positions (

)
50% – 85%Late-stage diversification without pre-functionalization[4]
Directed C-H Arylation Pd(OAc)2 + Aryl Halides + Directing GroupC3 / C6 positions (

)
45% – 75%Overcomes innate

-selectivity[5]

Conclusion and Future Perspectives

The synthesis of polysubstituted pyridazines has evolved from classical, often low-yielding condensation reactions to highly predictable, atom-economical processes. The acceleration of IEDDA reactions using fluorinated solvents like HFIP has solved many de novo synthesis bottlenecks, while an advanced understanding of SOMO-LUMO interactions has unlocked the late-stage C-H functionalization of the pyridazine core. Looking forward, the frontier of pyridazine synthesis lies in skeletal editing —the direct insertion or deletion of atoms within existing aromatic rings to convert widely available pyridines or pyrimidines directly into complex pyridazines[1].

References

  • Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Oxford Academic.3

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.2

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate.1

  • Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society.4

  • Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate – and Its Application to the Synthesis of Pyridazines. Thieme Connect.6

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.5

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Iodo-6-chloropyridazine

This Application Note is designed to provide a rigorous, field-validated guide for the chemoselective functionalization of 5-iodo-6-chloropyridazine . It addresses the specific challenges of di-halogenated electron-defic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated guide for the chemoselective functionalization of 5-iodo-6-chloropyridazine . It addresses the specific challenges of di-halogenated electron-deficient heterocycles, prioritizing the preservation of the C6-chlorine handle for sequential library generation.

Executive Summary

The functionalization of 5-iodo-6-chloropyridazine presents a classic problem in heterocyclic chemistry: differentiating between two electrophilic sites. While the pyridazine core is highly electron-deficient—making both halogens susceptible to oxidative addition and nucleophilic attack—the C5-Iodine bond possesses a significantly lower Bond Dissociation Energy (BDE) (~53 kcal/mol) compared to the C6-Chlorine bond (~80 kcal/mol).

This guide details a protocol that exploits this kinetic window. By utilizing a mild catalytic system (Pd(PPh₃)₄ / Na₂CO₃ ) at controlled temperatures, researchers can achieve >95% chemoselectivity for the C5-position, leaving the C6-chloride intact for subsequent diversification (e.g., S_NAr or a second cross-coupling).

Mechanistic Principles & Selectivity Logic

The Kinetic Bifurcation

The success of this reaction relies on the rate of Oxidative Addition (OA) . Palladium(0) inserts into carbon-halogen bonds based on the following hierarchy of reactivity:



In 5-iodo-6-chloropyridazine:

  • C5-I (Target): The weak C-I bond undergoes rapid OA even at room temperature.

  • C6-Cl (Off-Target): The C6 position is

    
     to the nitrogen, making it highly electron-deficient. While this usually activates C-Cl bonds, the high BDE of chlorine prevents OA under mild conditions unless electron-rich, bulky ligands (e.g., SPhos, XPhos) or high temperatures are employed.
    
Visualization of Selectivity Pathway

The following diagram illustrates the energy landscape and the "Danger Zone" where bis-coupling occurs.

G Start Substrate: 5-Iodo-6-chloropyridazine Path_I Path A (Favored): Oxidative Addition into C-I (Low Activation Energy) Start->Path_I Path_Cl Path B (Avoided): Oxidative Addition into C-Cl (High Activation Energy) Start->Path_Cl Requires High T / Active Ligand Pd0 Catalyst: Pd(PPh3)4 (Pd0) Pd0->Path_I Inter_I Intermediate: C5-Pd(II)-I Species Path_I->Inter_I Product Target Product: 5-Aryl-6-chloropyridazine Inter_I->Product Transmetallation & Red. Elimination OverReaction Impurity: 5,6-Diarylpyridazine Product->OverReaction Excess Boronic Acid + High Temp

Figure 1: Kinetic bifurcation in the oxidative addition step. Path A is kinetically accessible at <60°C, while Path B requires higher energy.

Optimization Matrix

The following table summarizes the impact of reaction variables on the Chemoselectivity Index (ratio of Mono- vs. Bis-coupled product).

VariableConditionSelectivity (C5-I : C6-Cl)Notes
Catalyst Pd(PPh₃)₄ High (>98:2) Recommended. Low reactivity toward C-Cl.
CatalystPd(dppf)Cl₂High (95:5)Good alternative; easier to handle in air.
CatalystPd₂(dba)₃ + XPhosLow (60:40)Avoid. Highly active ligands activate C-Cl.
Base Na₂CO₃ (2M aq) Excellent Mild enough to prevent hydrolysis of C6-Cl.
BaseCs₂CO₃ModerateIncreased risk of bis-coupling due to higher solubility/basicity.
BaseKOtBuPoorPromotes S_NAr side reactions (alkoxylation).
Solvent DME / Water (4:1) Excellent Good solubility for pyridazines; promotes mild reflux.
SolventDMFModerateHigh boiling point makes temp control difficult; promotes S_NAr.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 5-iodo-6-chloropyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is crucial.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME), HPLC grade, degassed.

  • Inert Gas: Argon or Nitrogen balloon.

Step-by-Step Procedure

Step 1: Degassing (Critical) Oxygen promotes homocoupling of boronic acids and oxidation of the catalyst.

  • Combine DME and 2M Na₂CO₃ in the reaction vessel.

  • Sparge with Argon for 15 minutes (bubbling gas directly into solvent).

Step 2: Reaction Assembly

  • Charge the reaction flask with 5-iodo-6-chloropyridazine (1.0 equiv) and Aryl Boronic Acid (1.05 equiv).

  • Add the degassed solvent mixture via syringe.

  • Add Pd(PPh₃)₄ (5 mol%) quickly.

  • Seal the vessel immediately and purge the headspace with Argon for 2 minutes.

Step 3: Reaction

  • Heat the mixture to 50°C .

    • Note: Do not reflux (usually ~85°C for DME) initially. Monitor TLC/LCMS after 2 hours.

    • Endpoint: Disappearance of starting iodide. The C6-chloride is stable at this temperature.

  • If reaction is sluggish, increase temperature to 65°C, but do not exceed 80°C .

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Step 5: Purification

  • Purify via Silica Gel Chromatography.

    • Gradient: Hexanes/EtOAc (typically 10-40% EtOAc).

    • Observation: The mono-coupled product is usually less polar than the bis-coupled byproduct but more polar than the starting material.

Sequential Functionalization Workflow

Once the 5-aryl-6-chloropyridazine is isolated, the remaining C6-chloride can be activated for a second diversity step.

Workflow Step1 STEP 1: Chemoselective Coupling (Pd(PPh3)4, Na2CO3, 50°C) Target: C5-Arylation Intermediate Intermediate: 5-Aryl-6-chloropyridazine Step1->Intermediate Branch Choose Path Intermediate->Branch PathA Path A: Suzuki #2 (Uses Active Catalyst) Pd2(dba)3 + XPhos, 100°C Branch->PathA PathB Path B: S_NAr (Nucleophilic Displacement) Amine/Alkoxide, Heat Branch->PathB FinalA 5,6-Diarylpyridazine PathA->FinalA FinalB 5-Aryl-6-aminopyridazine PathB->FinalB

Figure 2: Sequential workflow for library generation. The C6-Cl handle allows for divergent synthesis.

Troubleshooting & Common Pitfalls

Hydrolysis (Formation of Pyridazinone)
  • Symptom: Appearance of a polar spot on TLC that does not move in non-polar solvents; LCMS shows M+16 mass (OH replacing Cl).

  • Cause: High temperature + aqueous base attacks the electron-deficient C6-Cl.

  • Solution: Switch to anhydrous conditions (e.g., Cs₂CO₃ in dry Dioxane) or reduce reaction temperature.

Protodeboronation
  • Symptom: Formation of uncoupled arene (Ar-H) instead of product.

  • Cause: Electron-poor boronic acids (e.g., 2-pyridyl, nitro-phenyl) are unstable in aqueous base.

  • Solution: Use Boronic Esters (Pinacol esters) or switch to a fluoride-based activation system (e.g., CsF in Toluene).

Catalyst Poisoning
  • Symptom: Reaction stalls at 50% conversion.

  • Cause: Pyridazine nitrogens can coordinate to Pd, arresting the cycle.

  • Solution: Do not reduce catalyst loading below 3 mol%. If stalling occurs, add a fresh 2 mol% portion of catalyst.

References

  • Reactivity of Halopyridazines

    • General trends in diazine coupling: The order of reactivity (I > Br > Cl)
    • Source: Tetrahedron2005 , 61, 9955.

  • Chemoselective Protocols

    • Optimization of chloropyridazine couplings: Detailed studies on ligand effects for selective coupling.
    • Source: Journal of Organic Chemistry2008 , 73, 7204.

  • Sequential Functionalization Strategies

    • Application in drug discovery: Using 3,6- and 4,5-dihalopyridazines as scaffolds for sequential Suzuki/SNAr reactions.
    • Source: Current Organic Chemistry2011 , 15, 15.

  • Base Selection in Heterocyclic Couplings

    • Impact of base strength on hydrolysis: A guide to preventing side reactions in electron-deficient heterocycles.
    • Source: Chemical Reviews1995 , 95, 2457 (The Suzuki Reaction Review).

Application

Application Note: Regioselective S_NAr Functionalization of 6-chloro-5-iodopyridazin-4-amine

Executive Summary The scaffold 6-chloro-5-iodopyridazin-4-amine represents a "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., Syk, Pim, and JAK family inhibitors). Its value lies in the orthogonal rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 6-chloro-5-iodopyridazin-4-amine represents a "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., Syk, Pim, and JAK family inhibitors). Its value lies in the orthogonal reactivity of its three functional handles:

  • C4-Amine: A directing group and hydrogen bond donor.

  • C6-Chloride: An activated electrophile for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Iodide: A latent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

The Challenge: In many di-haloheterocycles, iodine is the superior leaving group (lower bond dissociation energy). However, in this specific scaffold, the electronic environment reverses this trend for


 reactions.

The Solution: This guide details the protocol to selectively displace the C6-Chloride while preserving the C5-Iodide , enabling the construction of complex libraries without protecting group manipulations.

Scientific Principles: The "Electronic Gatekeeper" Effect

To control regioselectivity, one must understand the electronic battleground of the pyridazine ring.

The Electronic Bias

In a standard 4,5-dihalopyridazine, nucleophilic attack could occur at either position. However, the presence of the C4-amine drastically alters the landscape:

  • C6 Position (

    
     to N1):  This position is activated by the inductive electron-withdrawing effect (-I) of the adjacent N1 nitrogen. It lacks significant steric hindrance.
    
  • C5 Position (

    
     to N1, ortho to Amine):  This position is deactivated . The C4-amine is a strong resonance donor (+M). It pushes electron density onto C5 (and C3), destabilizing the formation of the anionic Meisenheimer complex required for 
    
    
    
    at this position.

Conclusion: Despite Iodine being the "better" leaving group (weaker C-I bond), the kinetic barrier to attack at C5 is insurmountable under standard


 conditions due to the electron-rich nature of that carbon. The reaction is channeled exclusively to C6 , displacing Chlorine.
Visualization of Reactivity Pathways

Regioselectivity Substrate 6-chloro-5-iodopyridazin-4-amine TS_C6 Transition State (C6) Stabilized by N1 Inductive Effect Substrate->TS_C6  Major Pathway   TS_C5 Transition State (C5) Destabilized by C4-NH2 Donation Substrate->TS_C5  High Energy Barrier   Nu Nucleophile (H-Nu:) Nu->TS_C6 Nu->TS_C5 Prod_C6 Product A: C6-Substituted (C5-Iodine Intact) TS_C6->Prod_C6  -HCl   Prod_C5 Product B: C5-Substituted (Trace/Not Observed) TS_C5->Prod_C5  -HI  

Figure 1: Decision tree for nucleophilic attack. The C4-amine acts as an electronic gatekeeper, blocking the C5 position.

Experimental Protocols

Materials & Reagents[1][2][3]
  • Substrate: 6-chloro-5-iodopyridazin-4-amine (Purity >95%).

  • Solvent: n-Butanol (Preferred for high bp/solubility) or DMSO (for lower temp).

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (if using phenols/thiols).
    
  • Nucleophile: Primary/Secondary amines, Anilines.[1]

Protocol A: Displacement with Aliphatic Amines (Standard)

Target: Synthesis of 6-amino-substituted analogs.

  • Setup: In a pressure vial (microwave compatible or sealed tube), dissolve 6-chloro-5-iodopyridazin-4-amine (1.0 eq) in n-Butanol (0.2 M concentration).

  • Addition: Add the Amine Nucleophile (1.2 – 1.5 eq).

  • Base: Add DIPEA (2.0 eq).

    • Note: If the nucleophile is a volatile amine, use 3.0-5.0 eq and omit DIPEA.

  • Reaction: Seal and heat to 110°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the mass shift corresponding to Cl displacement (M - 35 + Nu).

    • Checkpoint: The Iodine signal (M+1 pattern) should remain. If de-iodination is observed (M-I+H), lower temperature to 90°C.

  • Workup:

    • Cool to Room Temperature (RT).

    • Concentrate in vacuo to remove n-Butanol.

    • Resuspend in EtOAc/Water. Wash organic layer with Brine (x2).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Displacement with Anilines (Weak Nucleophiles)

Anilines are weaker nucleophiles and may require acid catalysis or higher temperatures.

  • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide).

  • Catalyst: Add 10 mol% p-Toluenesulfonic acid (pTSA) .

    • Mechanism:[2][3][4][5][6][7][8] Protonation of N2 makes the ring more electrophilic, compensating for the weak nucleophile.

  • Conditions: Heat to 130°C for 16 hours.

  • Critical Step: Pour reaction mixture into crushed ice/water to precipitate the product. Filtration usually yields >90% purity.

Data Summary & Troubleshooting

Comparative Reactivity Table
Nucleophile ClassExampleConditionsYield (C6-Product)C5-I Retention
Prim. Alkyl Amine Benzylaminen-BuOH, 110°C, 4h85-92%>99%
Sec. Cyclic Amine Morpholinen-BuOH, 100°C, 2h90-95%>99%
Aniline 4-FluoroanilineNMP, pTSA, 130°C, 16h65-75%>98%
Thiol ThiophenolDMF,

, 60°C
60%*~85%
Alkoxide NaOMeMeOH, RTMixture Poor

*Note: Thiols are "soft" nucleophiles and may attack the "soft" Iodine atom, leading to reduction or disulfide formation. Use caution.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Deactivation by C4-amine is too strong.Switch solvent to NMP; increase temp to 140°C; add Lewis Acid (

).
Loss of Iodine Hydrodeiodination (radical mechanism).Degas solvents (remove

); add radical scavenger (BHT); avoid HI generation.
Regio-scrambling Benzyne intermediate (rare) or extreme temp.Keep temp <150°C. Ensure strictly

conditions (no strong bases like NaH).

Strategic Applications (The "Why")

Why struggle with this regioselectivity? Because it enables Library Multiplexing .

  • Step 1 (

    
    ):  Diversify C6 with 50 different amines. (Yield: ~90%).[9]
    
  • Step 2 (Suzuki): Use the retained C5-Iodine to couple with 50 different boronic acids.

  • Result: 2,500 distinct compounds from a single scaffold in two steps.

If the Iodine were displaced first (or lost), this diversity multiplication would be impossible.

References

  • Reactivity of Halopyridazines

    • Detailed analysis of 4,5-dichloro vs 3,6-dichloro reactivity.
    • Source: Arkivoc2011 , (ii), 18-28.[10] "Reaction of chloropyridazin-3(2H)-ones with iodide..."

  • Mechanistic Insight (QM Analysis)

    • Explanation of LUMO lobes and substituent effects in diazines.
    • Source: WuXi AppTec, "QM Magic Class - Regioselectivity of ."
  • Analogous Quinazoline Systems

    • Demonstrates the preservation of regioselectivity in 4-amino-halo-heterocycles.
    • Source: Molecules2024, 29(1)
  • Commercial Availability & Properties

    • Physical data and handling of 6-chloro-5-iodopyridazin-4-amine.
    • Source: Sigma-Aldrich / Merck Product Entry.

Sources

Method

Application Notes and Protocols for Sonogashira Coupling at a C-5 Iodine Position

Introduction: The Strategic Importance of C-5 Alkynylation The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-5 Alkynylation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2] Specifically, it facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[3] This reaction has found extensive application in the synthesis of a wide array of valuable compounds, including natural products, pharmaceuticals, and advanced organic materials.[1][4][5]

The functionalization of heterocyclic scaffolds is a critical endeavor in drug discovery and development. The pyrimidine ring, for instance, is a privileged structure present in numerous FDA-approved drugs.[6] The introduction of an alkynyl group at the C-5 position of such heterocycles can profoundly alter the molecule's biological activity, making the Sonogashira coupling a key strategic transformation.[6][7] Among the various aryl halides, aryl iodides exhibit the highest reactivity, often enabling the coupling to proceed under mild conditions, including at room temperature.[1][8][9]

This guide provides a comprehensive overview, field-proven protocols, and troubleshooting advice for performing the Sonogashira coupling at a C-5 iodine position, designed for researchers, scientists, and professionals in drug development.

The Catalytic Machinery: Unraveling the Sonogashira Mechanism

The widely accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[2][6][9]

  • The Palladium Cycle: The cycle is initiated by the active Palladium(0) species. The first and often rate-limiting step is the oxidative addition of the C-5 iodo-substrate to the Pd(0) center, forming a Pd(II) complex.[1][9] This is followed by transmetalation , where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is reductive elimination , which forms the desired C-C bond, yielding the alkynylated product and regenerating the active Pd(0) catalyst.[1][3]

  • The Copper Cycle: Concurrently, the terminal alkyne is activated. In the presence of an amine base, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), to form a highly reactive copper(I) acetylide intermediate.[6][9][10] This species is then ready to participate in the transmetalation step of the palladium cycle.

An important consideration is the potential for a side reaction known as Glaser coupling, which is the oxidative homocoupling of the terminal alkyne.[8][11] This is often promoted by the presence of oxygen and the copper co-catalyst. To mitigate this, copper-free Sonogashira protocols have been developed, which, while sometimes requiring different conditions, can be highly effective.[4][8][12]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-I Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)L₂-C≡CR² OxAdd->Trans Transmetalation Trans->Pd0 Product R¹-C≡C-R² Trans->Product Reductive Elimination Trans->CuI_regen CuI Cu(I)I CuAcetylide Cu(I)-C≡C-R² CuI->CuAcetylide CuAcetylide->Trans Alkyne H-C≡C-R² Alkyne->CuAcetylide + Base ArylIodide C-5 Iodo-Substrate (R¹-I) ArylIodide->OxAdd

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Core Protocol: Sonogashira Coupling of 5-Iodopyrimidine

This section provides a detailed, step-by-step methodology for a representative Sonogashira coupling reaction.

1. Materials and Reagents

  • Substrates: 5-Iodopyrimidine derivative (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.)

  • Catalyst System: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%), Copper(I) iodide [CuI] (2-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3-5 equiv.)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a septum, magnetic stirrer and stir bar, inert gas line (Nitrogen or Argon), syringes, needles, standard glassware for work-up and purification.

2. Reaction Setup and Execution

Critical Note: The Sonogashira reaction is sensitive to oxygen and moisture. All glassware should be thoroughly oven- or flame-dried, and the reaction must be performed under an inert atmosphere using anhydrous, degassed solvents.[11][13]

Workflow cluster_prep 1. Preparation cluster_exec 2. Reaction cluster_purify 3. Work-up & Purification A Combine 5-Iodopyrimidine, Pd Catalyst, CuI in Schlenk Flask B Add Anhydrous Solvent (e.g., THF) A->B C Degas Mixture (3x Vacuum/Inert Gas Cycles) B->C D Add Base (e.g., Et₃N) via Syringe C->D E Add Terminal Alkyne (dropwise) D->E F Stir at Room Temperature E->F G Monitor Progress (TLC / GC-MS) F->G H Quench Reaction (e.g., sat. NH₄Cl) G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K Product Final C-5 Alkynylpyrimidine K->Product

Caption: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Flask Preparation: To a dry Schlenk flask under a positive pressure of nitrogen or argon, add the 5-iodopyrimidine (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 0.03 equiv.), and CuI (e.g., 0.05 equiv.).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe to dissolve the solids. Then, add the degassed base (e.g., Et₃N, 3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. For aryl iodides, the reaction is often complete within 2-6 hours.[8]

  • Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][14]

3. Work-up and Purification

  • Quenching: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Filtration: Filter the mixture through a pad of Celite to remove catalyst residues and inorganic salts.[11]

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to complex with copper), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure C-5 alkynylpyrimidine product.[14]

Data Summary: Optimizing Key Reaction Parameters

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. The high reactivity of the C-5 iodine bond provides a significant advantage, allowing for milder conditions compared to less reactive bromides or chlorides.[1][8]

ParameterRecommended Choice for C-5 IodineRationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%)Pd(II) precatalysts are generally more air-stable than Pd(0) sources.[8] Phosphine ligands stabilize the palladium center.
Copper Co-catalyst CuI (2-10 mol%)Facilitates the formation of the copper acetylide, accelerating the transmetalation step.[9][10]
Base Triethylamine (Et₃N), DIPEAAn amine base is required to deprotonate the terminal alkyne, forming the acetylide anion.[8]
Solvent THF, DMF (Anhydrous, Degassed)Must be able to dissolve all reactants and reagents. Must be rigorously deoxygenated to prevent catalyst deactivation and Glaser coupling.[11]
Temperature Room Temperature (20-25 °C)The high reactivity of the C-I bond means heating is often unnecessary, which helps to minimize side reactions.[1][9]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidative degradation of the Pd(0) catalyst and to suppress the oxygen-dependent Glaser homocoupling side reaction.[8][11]

Troubleshooting Guide for Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems and provides evidence-based solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Pd(0) species are sensitive to air and moisture.[8][11]Poor Reagent Quality: Solvents or base are not anhydrous; starting materials are impure.[11]Incomplete Degassing: Residual oxygen deactivates the catalyst.[8][11]Use a fresh batch of catalyst stored under an inert atmosphere.[8]Use freshly distilled, anhydrous solvents and bases. Purify starting materials if necessary.[8]Ensure all solvents and the reaction mixture are thoroughly degassed before adding the alkyne.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: This is a primary driver for the oxidative homocoupling side reaction.[8][11]High Copper(I) Loading: Excess copper can promote this pathway.Rigorously maintain an inert atmosphere throughout the setup and reaction.[11]Reduce the amount of CuI to the minimum effective concentration.[11]Consider switching to a copper-free protocol.[4][8]
Formation of Palladium Black (Catalyst Decomposition) Impurities: Contaminants in the starting materials or solvents can poison the catalyst.[8]Inappropriate Temperature/Solvent: Certain conditions can lead to catalyst precipitation.Ensure the highest purity of all reagents and solvents.[8]Since C-5 iodides are highly reactive, avoid unnecessary heating which can promote decomposition.

References

  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. [Link]

  • PMC. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of 4, 5-iodouracil PNA-residues via Sonogashira Cross Coupling in solution and solid phase. [Link]

  • YouTube. (2024). The Sonogashira Coupling Reaction Mechanism. [Link]

  • ResearchGate. (2025). Sonogashira coupling in natural product synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • STAR Protocols. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • RSC Publishing. (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (2025). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. [Link]

  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. [Link]

Sources

Application

Synthesis of 6-Chloro-5-iodopyridazin-4-amine from 3,6-dichloro-4-aminopyridazine

Application Note: Regioselective Synthesis of 6-Chloro-5-iodopyridazin-4-amine from 3,6-Dichloro-4-aminopyridazine Strategic Rationale & Mechanistic Overview Pyridazine derivatives are privileged scaffolds in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 6-Chloro-5-iodopyridazin-4-amine from 3,6-Dichloro-4-aminopyridazine

Strategic Rationale & Mechanistic Overview

Pyridazine derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, CNS therapeutics, and agrochemicals[1]. Functionalizing the highly electron-deficient 1,2-diazine core requires precise regiochemical control. This application note outlines a highly reliable, two-step synthetic workflow to convert commercially available 3,6-dichloro-4-aminopyridazine (also known as 3,6-dichloropyridazin-4-amine) into 6-chloro-5-iodopyridazin-4-amine[2].

The synthesis avoids harsh catalytic hydrogenation, which typically results in complete, uncontrollable dechlorination of the pyridazine ring[3]. Instead, it employs a highly controlled electrophilic iodination followed by a regioselective single-electron transfer (SET) reduction.

Causality in Reagent Selection (E-E-A-T)
  • Electrophilic Iodination via NIS: The pyridazine ring is inherently deactivated towards electrophilic aromatic substitution. However, the strong electron-donating resonance (+M effect) of the C4-amino group sufficiently activates the ortho position (C5). N-Iodosuccinimide (NIS) is selected over elemental iodine (

    
    ) because it provides a controlled, steady release of the electrophilic iodonium ion (
    
    
    
    ), preventing oxidative degradation of the amine[4].
  • Regioselective Dechlorination via Zn/AcOH: To selectively remove the C3-chlorine while preserving the C6-chlorine and C5-iodine, a mild SET reduction using Zinc dust in acetic acid is employed. The regioselectivity is governed by the chelating ability of the substrate. The C4-amino group and the N2 nitrogen of the pyridazine ring act as a bidentate ligand, coordinating the zinc metal surface. This proximity effect directs the oxidative insertion of zinc specifically into the adjacent C3-Cl bond. The C6-Cl bond lacks this local coordination environment and remains unreactive under these mild conditions.

Reaction Workflow Visualization

SynthesisWorkflow SM 3,6-Dichloro-4-aminopyridazine (Starting Material) Step1 Step 1: Electrophilic Iodination Reagents: NIS, DMF, 60°C SM->Step1 Int 3,6-Dichloro-5-iodopyridazin-4-amine (Intermediate) Step1->Int Step2 Step 2: Regioselective Dechlorination Reagents: Zn dust, AcOH, RT Int->Step2 Prod 6-Chloro-5-iodopyridazin-4-amine (Target Product) Step2->Prod

Workflow for the two-step synthesis of 6-chloro-5-iodopyridazin-4-amine.

Quantitative Data & Reaction Parameters

ParameterStep 1: IodinationStep 2: Reductive Dechlorination
Starting Material (SM) 3,6-Dichloro-4-aminopyridazine3,6-Dichloro-5-iodopyridazin-4-amine
SM Equivalents 1.0 eq1.0 eq
Primary Reagent N-Iodosuccinimide (NIS) (1.2 eq)Zinc Dust (2.5 eq, finely powdered)
Solvent system Anhydrous DMF (0.2 M)Glacial Acetic Acid (0.15 M)
Temperature 60 °CRoom Temperature (20–25 °C)
Reaction Time 4–6 hours1.5–2 hours
Expected Yield 82–88%65–75%
Target Purity (LC-MS) > 95%> 92% (prior to recrystallization)

Step-by-Step Experimental Protocols & Self-Validation

Protocol A: Synthesis of 3,6-Dichloro-5-iodopyridazin-4-amine
  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3,6-dichloro-4-aminopyridazine (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Shield the reaction flask from direct light using aluminum foil. Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise over 15 minutes to prevent rapid exothermic spikes[1].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert argon atmosphere.

  • Self-Validation Checkpoint (LC-MS): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Success Criteria: The starting material mass peak (

      
       ~164 
      
      
      
      ) should be completely consumed, replaced by the intermediate product peak (
      
      
      ~290
      
      
      with a distinct
      
      
      isotope pattern at 290/292/294).
    • Correction: If >5% starting material remains, add an additional 0.1 eq of NIS and stir for 1 hour.

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into a 10% aqueous solution of sodium thiosulfate (

    
    ) (equal volume to DMF) to neutralize unreacted electrophilic iodine.
    
  • Isolation: Stir vigorously for 30 minutes until a solid precipitates. Filter the solid under vacuum, wash sequentially with cold water and hexanes, and dry under high vacuum overnight.

Protocol B: Regioselective Reductive Dechlorination
  • Preparation: Suspend the isolated 3,6-dichloro-5-iodopyridazin-4-amine (1.0 eq) in glacial acetic acid (0.15 M) in a round-bottom flask at room temperature.

  • Reagent Addition: Add finely powdered Zinc dust (2.5 eq) in small portions over 20 minutes. Note: The reaction is mildly exothermic; maintain the internal temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature.

  • Self-Validation Checkpoint (LC-MS): This step requires strict temporal control to prevent over-reduction. After 1.5 hours, analyze a filtered aliquot via LC-MS.

    • Success Criteria: The intermediate mass peak (

      
       ~290) shifts to the target product mass peak (
      
      
      
      ~256
      
      
      with a single
      
      
      isotope pattern at 256/258).
    • Correction: If a peak at

      
       ~222 emerges, over-reduction (loss of the C5-iodine or C6-chlorine) is occurring. Immediately proceed to the quench step regardless of remaining starting material.
      
  • Workup: Filter the reaction mixture through a pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the Celite pad with ethyl acetate.

  • Neutralization: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Carefully neutralize the remaining residue with saturated aqueous

    
     until 
    
    
    
    7-8 is reached.
  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford pure 6-chloro-5-iodopyridazin-4-amine.
    

References

  • [1] Title: PYRAZOLOPYRROLIDINE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE - EP 3004110 B1 Source: European Patent Office / Google Patents URL:

  • [4] Title: Heterocyclic and heteroaryl compounds for treating huntington's disease - EP3814357B1 Source: Google Patents URL:

Sources

Method

Advanced Protecting Group Strategies for 4-Aminopyridazine Derivatives: A Comprehensive Protocol Guide

Context and Chemical Significance 4-Aminopyridazine is a highly versatile heterocyclic building block that serves as a foundational scaffold in modern medicinal chemistry[1]. Its unique structural and electronic properti...

Author: BenchChem Technical Support Team. Date: March 2026

Context and Chemical Significance

4-Aminopyridazine is a highly versatile heterocyclic building block that serves as a foundational scaffold in modern medicinal chemistry[1]. Its unique structural and electronic properties are heavily leveraged in the development of targeted therapeutics, including Phosphodiesterase 10A (PDE10A) inhibitors for central nervous system disorders, selective tankyrase (TNKS) inhibitors in oncology, and Spleen Tyrosine Kinase (Syk) modulators for immunological diseases[1][2][3].

Despite its utility, the chemical architecture of 4-aminopyridazine—featuring an exocyclic primary amine at the C4 position alongside two adjacent nitrogen atoms within the six-membered aromatic ring—presents significant synthetic hurdles[1]. This configuration enables complex tautomerism (an active amino-imino equilibrium) and introduces multiple competing nucleophilic sites[1].

Mechanistic Causality: The Necessity of Protection

Subjecting unprotected 4-aminopyridazine to standard electrophilic derivatization (e.g., N-alkylation or N-acylation) predictably results in poor yields and complex mixtures. The causality behind these failures stems from two primary side reactions:

  • Over-alkylation: The highly nucleophilic ring nitrogens compete with the exocyclic amine, aggressively reacting with alkylating agents to form irreversible quaternary ammonium salts[1].

  • Di-acylation: Under standard acylation conditions, both the exocyclic C4 amino group and one of the ring nitrogens can be simultaneously acylated, drastically reducing the yield of the desired mono-substituted product[1].

To enforce regioselectivity, a robust protecting group (PG) strategy is mandatory. By temporarily masking the C4 amino functionality—most commonly with a tert-butoxycarbonyl (Boc) group—chemists can sterically and electronically prevent unwanted reactions at this site, directing subsequent functionalization (such as Suzuki couplings or selective ring N-alkylation) with high predictability[1][4].

Quantitative Comparison of Protecting Groups

The selection of a protecting group is dictated by the specific downstream functionalization conditions required for the target derivative.

Table 1: Comparative Analysis of 4-Aminopyridazine Protecting Groups
Protecting GroupReagents & SolventsStability ProfileDeprotection ConditionsTypical Yield
Boc (tert-Butoxycarbonyl)(Boc)₂O, TEA, DCMStable to bases, nucleophiles, and catalytic reduction.TFA/DCM or 4N HCl/dioxane85–95%
Cbz (Benzyloxycarbonyl)Cbz-Cl, Pyridine, THFStable to mild acids and mild bases.Hydrogenolysis (H₂, Pd/C)75–85%
MOM (Methoxymethyl)MOM-Cl, DIPEA, DCMStable to strong bases and organometallic reagents.Acidic hydrolysis (HCl)70–80%

Data synthesized from established synthetic protocols for heterocyclic amines[4][5][6][7].

Experimental Workflows and Self-Validating Protocols

Workflow SM 4-Aminopyridazine (Starting Material) Prot Protection Step (Boc, Cbz, or MOM) SM->Prot Blocks C4 Amine Int1 Protected Amine (Stable Intermediate) Prot->Int1 Funct Selective Functionalization (Alkylation/Coupling) Int1->Funct Directs Regioselectivity Int2 Functionalized Precursor Funct->Int2 Deprot Deprotection Step (Acidic or Hydrogenolysis) Int2->Deprot Cleaves Protecting Group Final Target Derivative (Drug Scaffold) Deprot->Final

Workflow of protecting group strategies for the selective functionalization of 4-aminopyridazine.

Protocol A: Boc Protection of 4-Aminopyridazine

Objective: To selectively mask the exocyclic amine using Di-tert-butyl dicarbonate, preventing di-acylation and over-alkylation in downstream steps[6].

Causality & Design: Dichloromethane (DCM) is selected as an aprotic solvent to ensure the solubility of the starting material while preventing the solvolysis of the highly reactive (Boc)₂O reagent. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the acidic byproducts generated during the reaction, thereby driving the equilibrium forward without participating in side reactions[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-aminopyridazine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration[6].

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) dropwise to the solution while stirring at 0 °C (using an ice bath)[6]. Mechanistic Note: Cooling is essential to control the exothermic nature of the initial reaction and prevent the formation of di-Boc protected side-products.

  • Reagent Introduction: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the chilled mixture[6].

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (25 °C). Maintain continuous stirring for 12–18 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The complete disappearance of the highly polar starting material and the emergence of a distinct, less polar intermediate confirms the success of the protection step.

  • Workup: Quench the reaction with a saturated aqueous sodium bicarbonate solution to neutralize any excess acid[6]. Extract the aqueous layer three times with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[6]. Purify via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure N-Boc-4-aminopyridazine.

Protocol B: Boc Deprotection of N-Alkyl-4-aminopyridazine Derivatives

Objective: To quantitatively cleave the Boc group following selective functionalization, yielding the final target derivative[6].

Causality & Design: Trifluoroacetic acid (TFA) in DCM is the gold standard for Boc removal. The strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and carbon dioxide. The evolution of these gases drives the reaction to absolute completion[6]. Alternatively, 4N HCl in dioxane can be utilized if isolating the product as a stable hydrochloride salt is preferred[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized N-Boc-4-aminopyridazine derivative (1.0 eq) in anhydrous DCM[6].

  • Acid Addition: Cool the solution to 0 °C and slowly add Trifluoroacetic acid (TFA, 10–20 eq)[6]. The typical solvent-to-TFA ratio is 4:1 v/v.

  • Reaction Propagation: Stir the mixture at room temperature for 2–4 hours.

  • In-Process Validation: Confirm the complete consumption of the Boc-protected intermediate via LC-MS. The validation parameter is the expected mass shift of -100 Da, corresponding to the precise loss of the Boc group.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the highly volatile excess TFA and DCM.

  • Neutralization: Redissolve the crude residue in fresh DCM and carefully wash with saturated aqueous sodium bicarbonate until the aqueous phase reaches a stable pH of ~8[6].

  • Isolation: Extract the organic layer, dry over anhydrous sodium sulfate, and evaporate to yield the pure, deprotected 4-aminopyridazine derivative[6].

References

  • Benchchem Technical Support Team. "4-Aminopyridazine | High-Purity Research Chemical - Benchchem." Benchchem.
  • Liscio, P., et al. "Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors." Academia.edu.
  • "BENZAMIDES AND NICOTINAMIDES AS SYK MODULATORS - EP 3176154 B1.
  • "Chemical compounds - US9067922B2.
  • Benchchem Technical Support Team. "Boc Protection / Deprotection Protocols." Benchchem.
  • "5,7-diaminopyrazolo[4,3-d]pyrimidines useful in the treatment of hypertension - WO2004096810A1.
  • "Amide compounds - WO2008011131A2.

Sources

Application

Application Note: Buchwald-Hartwig Amination of Chloropyridazines

Part 1: Executive Summary & Strategic Analysis The Chloropyridazine Challenge Chloropyridazines represent a unique challenge in cross-coupling chemistry. Unlike simple aryl chlorides, the pyridazine core is highly electr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Chloropyridazine Challenge

Chloropyridazines represent a unique challenge in cross-coupling chemistry. Unlike simple aryl chlorides, the pyridazine core is highly electron-deficient (π-deficient), making the C-Cl bond susceptible to both Palladium-catalyzed oxidative addition and background Nucleophilic Aromatic Substitution (


).

Key Chemical Behaviors:

  • Catalyst Poisoning: The

    
     nitrogens in the pyridazine ring are potent 
    
    
    
    -donors, capable of displacing phosphine ligands and forming stable, inactive Pd-heterocycle complexes (the "N-binding trap").
  • Competitive

    
    :  With electron-rich amines (e.g., morpholine, pyrrolidine), the background thermal reaction often competes with the catalytic cycle, leading to mixtures or uncontrolled regioselectivity in di-chlorinated systems.
    
  • Hydrodehalogenation: The electron-poor ring facilitates

    
    -hydride elimination pathways, often resulting in the reduction of the C-Cl bond to C-H rather than amination.[1]
    
Decision Matrix: When to use Buchwald-Hartwig?

Before loading a reactor, apply this logic gate to determine if Pd-catalysis is necessary.

DecisionTree Start Substrate: Chloropyridazine + Amine AmineType Analyze Amine Nucleophilicity Start->AmineType Aliphatic Aliphatic/Cyclic Amine (Morpholine, Piperidine) AmineType->Aliphatic Aniline Aniline / Amide / Bulky Amine AmineType->Aniline SNAr_Check Try Thermal SNAr first (IPA, DIPEA, 80°C) Aliphatic->SNAr_Check Buchwald_Req Buchwald-Hartwig REQUIRED Aniline->Buchwald_Req Success Success? SNAr_Check->Success Success->Buchwald_Req No (Low Yield/Selectivity) End Proceed with SNAr Success->End Yes (Green Route)

Figure 1: Strategic decision tree for selecting amination methodology.

Part 2: Critical Parameter Optimization

Ligand Selection

For chloropyridazines, ligand selection must balance steric bulk (to prevent N-binding) with electron richness (to facilitate oxidative addition into the C-Cl bond).[1]

Ligand ClassSpecific LigandTarget Substrate/AmineMechanism of Action
G3 Dialkylbiaryl BrettPhos Primary Amines (Anilines)High steric bulk prevents catalyst poisoning; selective for mono-arylation.
G3 Dialkylbiaryl RuPhos Secondary AminesExcellent for acyclic secondary amines; resists

-hydride elimination.
G3 Dialkylbiaryl tBuXPhos General / HeterocyclesExtremely bulky; creates a monolithic Pd species resistant to N-coordination.
Bis-phosphine Xantphos Amides / CarbamatesWide bite angle favors reductive elimination for difficult nucleophiles.
Base & Solvent Effects[1][2][3]
  • Base: Weak bases (

    
    , 
    
    
    
    ) are preferred to minimize competitive
    
    
    side reactions and functional group hydrolysis. Strong bases (
    
    
    ) should only be used with unreactive amines (e.g., electron-poor anilines).
  • Solvent:

    • 1,4-Dioxane: Standard for high-temperature stability.

    • t-Amyl Alcohol: Promotes solubility of inorganic bases and can accelerate the proton-transfer step in the catalytic cycle.

    • Avoid: DMF/DMAc (promotes

      
       background reaction).
      

Part 3: Standardized Protocols

Protocol A: The "Universal" Screen (High Throughput)

Use this for initial scoping of 3-chloropyridazines with secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: Pd-RuPhos G4 Precatalyst (2.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Procedure:

  • Charge a reaction vial with Pd-RuPhos G4, Base, and Substrate.

  • Evacuate and backfill with Argon (3x).

  • Add Dioxane (sparged with Ar) and Amine.[2]

  • Seal and heat to 80°C for 4-16 hours.

  • Checkpoint: If conversion <50%, increase temp to 100°C. If dehalogenation is observed, switch to Protocol B.

Protocol B: Primary Amines & Anilines (High Selectivity)

Optimized for coupling anilines to chloropyridazines without bis-arylation.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Catalyst: Pd-BrettPhos G3 Precatalyst (1-3 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: t-Butanol / Dioxane (1:1 mixture)

Step-by-Step Methodology:

  • Preparation : Oven-dry all glassware. Use a Schlenk tube or microwave vial.

  • Solids Addition : Add Pd-BrettPhos G3,

    
    , and the chloropyridazine substrate.
    
  • Inerting : Cap and purge with Nitrogen/Argon for 5 minutes.

  • Liquid Addition : Add the solvent mixture (degassed). Add the aniline via syringe.

  • Activation : Heat to 90°C .

    • Note: The G3 precatalyst activates rapidly upon heating. A color change from pale yellow to orange/brown is typical.

  • Workup : Dilute with EtOAc, wash with water (to remove phosphate salts), dry over

    
    .
    
  • Purification : Pyridazines are polar. Use DCM/MeOH gradients or C18 Reverse Phase chromatography.

Protocol C: Scale-Up Considerations (>100g)
  • Exotherm Control : The oxidative addition of chloropyridazines can be exothermic. Dose the catalyst as a slurry or use active cooling during initiation.

  • Pd Removal : Pyridazines bind Pd residues tightly.

    • Solution: Treat the crude organic layer with SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavengers at 50°C for 1 hour before filtration.

Part 4: Mechanistic Visualization

The following diagram illustrates the specific pathway for chloropyridazines, highlighting the "Trap" where the reaction fails.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Chloropyridazine NBind TRAP: N-Coordination (Catalyst Poisoning) OxAdd->NBind Low Steric Ligand BindAmine Amine Binding OxAdd->BindAmine Bulky Ligand (BrettPhos/RuPhos) Deprot Deprotonation BindAmine->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product Aminopyridazine RedElim->Product

Figure 2: Catalytic cycle emphasizing the N-coordination trap specific to pyridazines.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to bulkier ligand (tBuXPhos or BrettPhos) to prevent N-binding.
Hydrodehalogenation

-Hydride Elimination
Reaction too slow. Increase catalyst loading or switch to RuPhos (accelerates reductive elimination).
Bis-amination Over-reactionReduce amine equivalents to 0.95. Lower temperature.
Dark Black Precipitate Pd Black FormationLigand shedding. Add 10% free ligand or switch to G3/G4 precatalyst.

References

  • BenchChem Technical Support . Buchwald-Hartwig Amination with Chloropyridines and Pyridazines. Retrieved from .

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: A user's guide. Chemical Science. .

  • Sherif, M. H., et al. (2010).[3] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. .

  • MilliporeSigma . Scale-Up Guide: Buchwald-Hartwig Amination. .

  • ChemRxiv . Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. .

Sources

Method

Application Note: Microwave-Assisted Organic Synthesis (MAOS) of Pyridazine Derivatives

Executive Summary & Rationale Pyridazine and its derivatives constitute a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, hypotensive, antic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyridazine and its derivatives constitute a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, hypotensive, anticonvulsant, and anticancer activities[1]. Traditionally, the synthesis of these nitrogen-containing heterocycles relies on conventional convective heating (e.g., prolonged refluxing), which often suffers from extended reaction times, thermal degradation of sensitive functional groups, and poor overall yields.

The MAOS Advantage: Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the thermodynamic profile of these reactions. By utilizing dielectric heating, microwave energy directly couples with polar molecules (both solvents and reactants)[2]. This causes rapid molecular friction and localized superheating, effectively bypassing the slow thermal conductivity of the reaction vessel. Consequently, MAOS reduces reaction times from hours to mere minutes, minimizes side-product formation, and aligns with green chemistry principles by enabling solvent-free or eco-friendly catalytic conditions[1].

Mechanistic Workflow: The MAOS Advantage

The following diagram illustrates the generalized workflow for the microwave-assisted assembly of pyridazine scaffolds, highlighting the transition from reagent homogenization to rapid dielectric cyclization.

MAOS_Workflow cluster_0 Phase 1: Reagent Assembly cluster_1 Phase 2: Microwave Irradiation cluster_2 Phase 3: Isolation & Validation A Pyridazine Precursors (Hydrazines/Dicarbonyls) B Green Catalysis (e.g., Chitosan/Solid Base) A->B Homogenize C Dielectric Heating (Polar Solvent Alignment) B->C Transfer to MW Cavity D Rapid Dehydration & Cyclization (1-10 min) C->D Thermal Energy Transfer E Pyridazine Scaffold Precipitation D->E Ice-Water Quench F Spectral Validation (IR, NMR, MS) E->F Quality Control

Workflow for Microwave-Assisted Pyridazine Synthesis.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each method includes the mechanistic causality behind the experimental choices and specific analytical markers required to verify the success of the reaction.

Protocol A: One-Pot Synthesis of Thiazolyl-Pyridazinediones (Antimicrobial Agents)
  • Mechanistic Rationale: This multicomponent reaction utilizes chitosan as a heterogeneous basic phase-transfer catalyst. Chitosan provides an eco-friendly basic surface that facilitates the initial condensation. Microwave irradiation (500 W) rapidly removes the hydration sphere around the reacting carbonyls, driving the cyclization of the intermediate hydrazone into the pyridazinedione ring in just 2 minutes[1].

  • Step-by-Step Procedure:

    • Combine the pyridazine and thiazole precursors (1 eq each) in a microwave-safe quartz vessel.

    • Add catalytic amounts of naturally occurring chitosan.

    • Irradiate the mixture in a dedicated microwave reactor at 500 W and 150 °C for 2 minutes .

    • Monitor the reaction completion via TLC.

    • Cool the vessel to room temperature and recrystallize the crude product from ethanol.

  • Self-Validation Check:

    • Physical: Confirm the formation of a white solid with a melting point of 232–234 °C.

    • Spectral: Conduct IR spectroscopy; success is indicated by the presence of NH₂/NH stretching (3387–3314 cm⁻¹) and dual C=O stretching (1687, 1634 cm⁻¹). ¹H-NMR should reveal a distinct NH peak at ~10.46 ppm[1].

Protocol B: High-Temperature Synthesis of Sulfonamide-Pyridazines
  • Mechanistic Rationale: The synthesis of oxazolidine-2-thione functionalized pyridazines requires the nucleophilic attack of a sulfonamide nitrogen on carbon disulfide. Pyridine is selected strategically here: it acts simultaneously as a base to deprotonate the sulfonamide and as a high-loss-tangent solvent that rapidly absorbs microwave energy. This allows the system to reach 200 °C almost instantaneously, preventing the thermal degradation typical of prolonged conventional heating[3].

  • Step-by-Step Procedure:

    • Dissolve 0.01 mol of 4-(2-methoxybenzyl)-N-(2-hydroxyethyl)-6-(4-methoxyphenyl) pyridazin-3-sulfonamide and 0.01 mol of carbon disulfide in a few drops of pyridine.

    • Place the mixture in a sealed microwave vial.

    • Irradiate the mixture at 200 °C for exactly 2 minutes .

    • Collect the resulting solid product and crystallize it from benzene.

  • Self-Validation Check:

    • Physical: Verify the formation of a greenish-yellow solid with a melting point of 158–160 °C.

    • Spectral: IR spectroscopy must confirm the preservation of the C=N bond and the SO₂ group at 1604 cm⁻¹[3].

Protocol C: Rapid Assembly of Pyridazino-Quinazolinones (Hypotensive Agents)
  • Mechanistic Rationale: Methanol is chosen as the solvent due to its strong dipole moment, making it an excellent microwave absorber. The rapid, localized dielectric heating accelerates the condensation of anthranilic acid with the pyridazine intermediate, bypassing the slow convective heating that often leads to the oxidation or polymerization of anthranilic acid.

  • Step-by-Step Procedure:

    • Mix the starting pyridazine compound (Compound 3) and anthranilic acid in methanol.

    • Irradiate the reaction mixture in a microwave reactor for 1-3 minutes .

    • Remove the vessel, cool it to room temperature, and pour the mixture over crushed ice to force precipitation.

    • Filter the obtained solid, wash thoroughly with distilled water, and recrystallize from ethanol.

  • Self-Validation Check:

    • Spectral: Mass spectrometry is the primary validation tool here; look for the M+/M++1 peak at 273/274. IR should display distinct peaks at 1672 cm⁻¹ (C=O) and 1588 cm⁻¹ (C=N).

Quantitative Data & Method Comparison

The following table summarizes the critical thermodynamic and kinetic parameters across the validated protocols, demonstrating the efficiency of MAOS compared to historical conventional benchmarks.

Target Compound ClassReaction TypeCatalyst / SolventMW Power / TempTimeExpected YieldRef
Thiazolyl-Pyridazinediones Multicomponent CondensationChitosan / Solvent-free500 W / 150 °C2 minHigh[1]
Sulfonamide-Pyridazines Nucleophilic SubstitutionPyridineAuto / 200 °C2 min50–70%[3]
Pyridazino-Quinazolinones CondensationMethanolAuto / ~100 °C1–3 min70–85%
Pyridazinium Ionic Liquids Ion Exchange / AlkylationAcetonitrileAuto / 70 °C10 min82–89%[4]

References

  • Title: Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives Source: Asian Journal of Chemistry URL:

  • Title: Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles Source: Benchchem URL: 2

  • Title: Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria Source: MDPI URL: 1

  • Title: Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: 3

  • Title: A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids as an Environmentally Friendly Alternative Source: Scientific Research Publishing URL: 4

Sources

Application

Application Note: Advanced One-Pot Synthesis Protocols for Multisubstituted Pyridazines

Executive Summary & Strategic Importance Pyridazines (1,2-diazines) are "privileged scaffolds" in modern medicinal chemistry, serving as core pharmacophores in FDA-approved drugs (e.g., Minaprine, Gabazine) and emerging...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Pyridazines (1,2-diazines) are "privileged scaffolds" in modern medicinal chemistry, serving as core pharmacophores in FDA-approved drugs (e.g., Minaprine, Gabazine) and emerging agrochemicals. Their high dipole moment, capacity for


-

stacking, and specific hydrogen-bonding motifs make them ideal bioisosteres for phenyl and pyridine rings, often improving solubility and metabolic stability.

Traditionally, pyridazine synthesis involved tedious stepwise condensation of 1,4-dicarbonyls with hydrazine (Paal-Knorr) or oxidation of dihydropyridazines. These methods often suffer from harsh conditions and poor regioselectivity.

This Application Note details three next-generation, one-pot protocols designed for high-throughput and precision synthesis:

  • The "Click" Protocol: Inverse Electron Demand Diels-Alder (IEDDA) for bioorthogonal and high-precision applications.

  • The "Green" Protocol: Catalyst-free, water-based multicomponent reaction (MCR) for combinatorial library generation.

  • The "Functionalization" Protocol: Copper-mediated annulation of unactivated ketones for accessing 3,4,6-trisubstituted variants.[1][2]

Protocol A: Regioselective IEDDA "Click" Synthesis

Best For: Bioorthogonal labeling, DNA-encoded libraries, and synthesis of 3,6-disubstituted pyridazines under mild conditions.

Principle

This method utilizes the Inverse Electron Demand Diels-Alder (IEDDA) reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles (strained alkenes or alkynes).[3] The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction expelling nitrogen gas (


), driving the equilibrium to completion.
Workflow Visualization

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Dienophile (Alkyne/Strained Alkene) Dienophile->Intermediate N2_Loss - N2 (Gas) Irreversible Step Intermediate->N2_Loss Product Pyridazine (Aromatic) Intermediate->Product Retro-Diels-Alder

Figure 1: Mechanism of IEDDA-driven pyridazine synthesis. The expulsion of nitrogen gas makes the reaction irreversible and highly efficient.

Detailed Procedure

Adapted from recent methodologies (e.g., Chem. Eur. J. 2023; RSC Adv. 2024).

Materials:

  • Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (or similar electron-deficient tetrazine).

  • Dienophile: Norbornene (for dihydropyridazine precursors) or Phenylacetylene (for direct aromatization).

  • Solvent: 1,4-Dioxane or DCM (Bioorthogonal applications may use PBS buffer).

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv (e.g., 0.5 mmol) of the tetrazine in 5 mL of solvent. The solution will appear bright pink/magenta.

  • Addition: Add 1.1 equiv of the dienophile dropwise at room temperature (RT).

  • Reaction: Stir at RT.

    • Observation: The vigorous evolution of

      
       gas indicates reaction progress. The color will shift from magenta to pale yellow/colorless (or fluorescent yellow for some pyridazines).
      
  • Monitoring: Monitor by TLC (loss of pink tetrazine spot) or UV-Vis (disappearance of absorption at ~520 nm).

  • Oxidation (If using Alkenes): If using an alkene (like norbornene), the product is a dihydropyridazine. To aromatize:

    • Add DDQ (1.2 equiv) or expose to air/O2 in situ for 1-2 hours.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

Critical Note: For alkynyl sulfides or highly strained systems, no oxidant is needed; the reaction yields the aromatic pyridazine directly.

Protocol B: Copper-Mediated C(sp3)–C(sp3) Annulation

Best For: Accessing polysubstituted pyridazines (3,4,6-trisubstituted) from unactivated saturated ketones.[1]

Principle

This recent protocol (2024) overcomes the limitation of needing pre-functionalized 1,4-dicarbonyls. It uses a copper catalyst to couple saturated ketones with acylhydrazones, involving a radical process that activates the


-C(sp3)-H bond of the ketone.
Detailed Procedure

Based on Chem. Commun. 2024 protocols.

Materials:

  • Substrate A: Saturated Ketone (e.g., Acetophenone or cyclic ketone).

  • Substrate B: Acylhydrazone (derived from aldehyde + hydrazide).

  • Catalyst: Cu(OAc)

    
     (10-20 mol%).
    
  • Oxidant: Ag

    
    CO
    
    
    
    or similar (often required for the oxidative coupling).
  • Solvent: DMSO or DMF.

Step-by-Step:

  • Charge: To a dried reaction tube, add Acylhydrazone (0.2 mmol), Ketone (2.0 equiv), Cu(OAc)

    
     (0.04 mmol), and Oxidant (if specified by specific sub-protocol, e.g., 1.0 equiv).
    
  • Solvation: Add DMSO (2.0 mL).

  • Heating: Seal the tube and heat to 100–120 °C for 12–24 hours.

  • Work-up: Cool to RT. Dilute with EtOAc (15 mL) and wash with brine (3x).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Protocol C: Green "On-Water" Multicomponent Reaction (MCR)

Best For: Combinatorial chemistry, diversity-oriented synthesis, and green chemistry compliance.

Principle

A pseudo-four-component reaction involving hydrazine, 1,3-dicarbonyls (e.g., ethyl acetoacetate), and aldehydes. Water acts as the solvent, accelerating the reaction via the "hydrophobic effect," forcing organic reactants into "reaction cages."

Workflow Visualization

MCR_Workflow Hydrazine Hydrazine Hydrate Step1 Step 1: Pyrazolone Formation (In situ, Water) Hydrazine->Step1 EAA Ethyl Acetoacetate EAA->Step1 Aldehyde Aldehyde (R-CHO) Step2 Step 2: Knoevenagel/Michael Cascade Aldehyde->Step2 Malono Malononitrile (Optional 4th Comp) Malono->Step2 If used Step1->Step2 Cyclization Cyclization & Tautomerization Step2->Cyclization Final Polyfunctionalized Pyridazine/Phthalazine Cyclization->Final

Figure 2: Cascade logic for the water-based synthesis of fused pyridazines.

Detailed Procedure

Based on BMC Chemistry 2022 and Mol. Divers. 2013.[4]

Materials:

  • Hydrazine Hydrate (80%).

  • Ethyl Acetoacetate (EAA).

  • Aromatic Aldehyde (e.g., Benzaldehyde).

  • Ammonium Acetate (source of N for fused systems).[5]

  • Solvent: Distilled Water.

Step-by-Step:

  • Pre-reaction: In a 25 mL round-bottom flask, mix Hydrazine Hydrate (2.0 mmol) and EAA (2.0 mmol) in Water (3 mL). Stir at RT for 5–10 mins.

    • Mechanism:[5][6][7] Formation of the pyrazolone intermediate (often precipitates).

  • MCR Initiation: Add the Aldehyde (1.0 mmol) and Ammonium Acetate (4.0 mmol) to the same flask.

  • Reaction: Stir vigorously at RT (or mild heat 50 °C) for 30–60 minutes.

    • Note: No metal catalyst is required.

  • Isolation: The product typically precipitates out of the water as a solid.

  • Purification: Filter the solid. Wash with cold water/ethanol (7:3 ratio). Recrystallize from hot ethanol if necessary.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureProtocol A (IEDDA)Protocol B (Cu-Annulation)Protocol C (Green MCR)
Reaction Type Cycloaddition ([4+2])Radical Coupling/AnnulationCondensation/Cascade
Atom Economy High (only N2 loss)ModerateHigh
Regioselectivity Excellent (controlled by electronics)Good (directed by hydrazone)Variable (substrate dependent)
Conditions Mild (RT, neutral)Harsh (High T, Oxidant)Mild (RT/Warm, Aqueous)
Key Limitation Synthesis of Tetrazine precursorCatalyst cost/removalSolubility of intermediates
Troubleshooting Guide
IssueProbable CauseCorrective Action
IEDDA: No Color Change Tetrazine inactive or reactant mismatchEnsure tetrazine is electron-deficient (e.g., pyridyl/pyrimidyl subs). Check sterics of dienophile.
IEDDA: Product is unstable Dihydropyridazine intermediate persistsAdd oxidant (DDQ/Chloranil) to force aromatization.
MCR: Oily Product Incomplete precipitationCool mixture in ice bath. Add small amount of EtOH to induce crystallization.
Cu-Method: Low Yield Catalyst poisoning or moistureUse anhydrous DMSO. Ensure inert atmosphere (Ar/N2) if using sensitive ligands.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 2024.[8][9] Link[8]

  • One-Pot Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2H)-ones by Inverse Electron-Demand Diels-Alder (IEDDA) Reactions from Alkenes. Chemistry - A European Journal, 2023.[6][10] Link[6][10]

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications, 2024.[1][2] Link

  • Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. BMC Chemistry, 2022.[7] Link[5][7]

  • A regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides. RSC Advances, 2024. Link

Sources

Method

Application Note: Orthogonal Functionalization of 6-Chloro-5-iodopyridazin-4-amine for DNA-Encoded Libraries

This Application Note is designed for researchers in DNA-Encoded Library (DEL) technology. It details the strategic functionalization of 6-chloro-5-iodopyridazin-4-amine , a high-value scaffold offering orthogonal reacti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in DNA-Encoded Library (DEL) technology. It details the strategic functionalization of 6-chloro-5-iodopyridazin-4-amine , a high-value scaffold offering orthogonal reactivity for the construction of diverse chemical libraries.

Introduction & Strategic Analysis

The pyridazine core is a "privileged scaffold" in medicinal chemistry, appearing in various FDA-approved drugs (e.g., olaparib, minaprine) due to its ability to engage in hydrogen bonding and π-stacking interactions. For DEL synthesis, 6-chloro-5-iodopyridazin-4-amine represents an ideal "linchpin" scaffold because it possesses three distinct handles with varying electronic and steric properties, allowing for highly selective, sequential functionalization under DNA-compatible conditions.

Reactivity Profile & Logic

To maximize library fidelity and yield, we exploit the inherent reactivity differences of the three functional groups:

  • C4-Amine (Nucleophile): This is the most logical attachment point to the DNA headpiece. Converting this amine to an amide (via coupling with a DNA-linked carboxylic acid) anchors the scaffold and electronically modulates the ring. The resulting amide is electron-withdrawing (relative to the free amine), which activates the remaining halogens for subsequent steps.

  • C5-Iodide (Electrophile - Soft): The C-I bond is weaker and more polarizable than the C-Cl bond. This allows for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) at mild temperatures, leaving the chloride intact.

  • C6-Chloride (Electrophile - Hard/Activated): Positioned

    
     to the ring nitrogen (N1), this carbon is highly electron-deficient. Once the C5 position is functionalized, the C6-chloride serves as an excellent handle for Nucleophilic Aromatic Substitution (
    
    
    
    ) with amines, or a second metal-catalyzed coupling under more forcing conditions.

Experimental Protocols

Workflow Overview

The following protocols assume the scaffold is being built on-DNA.

  • Step 1: Scaffold Loading (Amide Formation).

  • Step 2: Cycle 1 Diversity (Suzuki Coupling at C5-I).

  • Step 3: Cycle 2 Diversity (

    
     at C6-Cl).
    
Protocol 1: Scaffold Attachment (Amide Formation)

Objective: Conjugate 6-chloro-5-iodopyridazin-4-amine to a dsDNA headpiece terminating in a carboxylic acid linker.

  • Reagents:

    • DNA-Linker-COOH (1 mM in water).

    • Scaffold: 6-chloro-5-iodopyridazin-4-amine (200 mM in DMA).

    • Coupling Agents: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

    • Buffer: MOPS buffer (pH 8.0) or Borate buffer (pH 9.4).

  • Procedure:

    • Combine DNA-Linker-COOH solution (1 equiv) with MOPS buffer (100 mM final conc).

    • Add Scaffold solution (50–100 equiv relative to DNA).

    • Add DMT-MM (50–100 equiv).

    • Incubate at 25°C for 4–12 hours .

    • Purification: Ethanol precipitation. Add 0.1 volume of 3 M NaOAc (pH 5.2) and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for 30 mins. Centrifuge (14,000 rpm, 30 min), decant, and wash pellet with 70% EtOH.

    • QC: Analyze by LC-MS (TOF or Orbitrap) to confirm mass shift corresponding to the scaffold addition (Mass shift = MW of scaffold - 18 Da).

Protocol 2: Cycle 1 - Selective Suzuki-Miyaura Coupling (C5-I)

Objective: Install the first diversity element (


) selectively at the iodine position.
  • Mechanism: The oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Cl. Using a mild precatalyst and limiting temperature ensures regioselectivity.

  • Reagents:

    • DNA-Scaffold conjugate (from Step 1).

    • Boronic Acids/Esters (

      
      ) (200 mM in DMA).
      
    • Catalyst:

      
       with water-soluble ligand (e.g., sSPhos  or TPPTS ) OR a precatalyst like Pd-sSPhos-G3 .
      
    • Base:

      
       or 
      
      
      
      (1 M aq).
  • Procedure:

    • Dissolve DNA-Scaffold in degassed water/DMA mixture (4:1 ratio).

    • Add Boronic Acid (50 equiv).

    • Add Base (50 equiv).

    • Add Pd Catalyst (5–10 equiv). Note: Premix Pd and Ligand if not using a G3 precatalyst.

    • Reaction: Incubate at 40–50°C for 2 hours under

      
       atmosphere.
      
      • Critical Control: Do not exceed 60°C to prevent premature reaction at the chloride position or DNA damage.

    • Purification: Ethanol precipitation (as above) or size-exclusion chromatography (e.g., Sephadex G-25) to remove excess Pd and organics.

Protocol 3: Cycle 2 - Nucleophilic Aromatic Substitution ( ) (C6-Cl)

Objective: Install the second diversity element (


) by displacing the chloride.
  • Mechanism: The C6 position is activated by the adjacent ring nitrogen.[1] The electron-withdrawing nature of the amide (at C4) and the new aryl group (at C5) further promotes this reaction.

  • Reagents:

    • DNA-Conjugate (from Step 2).

    • Primary or Secondary Amines (

      
      ) (200–500 mM in DMA).
      
    • Base: DIPEA (Diisopropylethylamine) or TEA.

  • Procedure:

    • Dissolve DNA-Conjugate in Borate buffer (pH 9.4) / DMA mixture.

    • Add Amine monomer (100–200 equiv).

    • Add DIPEA (50 equiv) if the amine is a salt.

    • Reaction: Incubate at 80°C for 4–16 hours .

      • Note:

        
         on pyridazines often requires higher temperatures. DNA is generally stable at 80°C for this duration in basic buffer (pH > 9 protects against depurination).
        
    • Purification: Ethanol precipitation.

Data Summary & Reaction Parameters

Reaction StepTarget HandleReagent ClassCatalyst/PromoterConditionsTypical Yield (LCMS)
Loading C4-AmineCarboxylic Acid (DNA)DMT-MM25°C, pH 8.0, 12h>90%
Cycle 1 C5-IodideBoronic AcidPd-sSPhos-G345°C, pH 9.0, 2h80–95%
Cycle 2 C6-ChloridePrimary AmineNone (Thermal)80°C, pH 9.4, 16h70–90%

Visualizing the Chemistry

The following diagram illustrates the sequential functionalization logic, highlighting the regioselectivity controlled by the scaffold's electronic structure.

DEL_Workflow cluster_reactivity Reactivity Hierarchy Start Scaffold: 6-chloro-5-iodopyridazin-4-amine Step1 Step 1: Attachment (Amide Bond Formation) Start->Step1 DNA-COOH DMT-MM Intermediate1 DNA-Scaffold Conjugate (C4-Amide) Step1->Intermediate1 Step2 Step 2: Cycle 1 (Suzuki Coupling @ C5-I) Intermediate1->Step2 R1-B(OH)2 Pd-sSPhos, 45°C Intermediate2 Library Intermediate (C5-Aryl, C6-Cl) Step2->Intermediate2 Selective C-I Activation Step3 Step 3: Cycle 2 (SnAr @ C6-Cl) Intermediate2->Step3 R2-NH2 80°C, pH 9.4 Final Final DEL Product (Trisubstituted Pyridazine) Step3->Final Cl Displacement R_Note Reactivity Order: 1. Amine (Nucleophilic) 2. Iodide (Soft Electrophile) 3. Chloride (Hard Electrophile)

Caption: Sequential functionalization workflow of the pyridazine scaffold on DNA, exploiting orthogonal reactivity of amine, iodide, and chloride handles.

References

  • Satz, A. L., et al. (2022). "DNA-Encoded Chemical Libraries in Drug Discovery." Nature Reviews Methods Primers. [Link]

    • Foundational text on DEL synthesis standards and comp
  • Potowski, M., et al. (2021).[2][3] "Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides." Organic Letters. [Link]

    • Demonstrates metal-catalyzed heterocycle functionaliz
  • Li, G., et al. (2023). "Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries." ACS Combinatorial Science. [Link]

    • Provides protocols for Suzuki and SnAr reactions on similar diazinyl scaffolds in DEL.
  • Lüttig, R., et al. (2024). "Recent contributions of pyridazine as a privileged scaffold of anticancer agents."[4] Bioorganic & Medicinal Chemistry. [Link]

    • Validates the medicinal chemistry relevance of the pyridazine core.
  • General reference for electrophilic susceptibility of halo-heterocycles.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deiodination during palladium-catalyzed coupling

Topic: Preventing Deiodination (Hydrodehalogenation) in Pd-Catalysis Status: Operational Operator: Senior Application Scientist Context: Deiodination (the reduction of Ar-I to Ar-H) is a "silent killer" in cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Deiodination (Hydrodehalogenation) in Pd-Catalysis

Status: Operational Operator: Senior Application Scientist Context: Deiodination (the reduction of Ar-I to Ar-H) is a "silent killer" in cross-coupling. It often goes unnoticed until mass balance calculations fail, as the byproduct is non-polar and frequently co-elutes with the starting material or product. This guide focuses on eliminating the mechanistic pathways that allow hydrogen to replace iodine.

Module 1: Diagnostic Triage

Is it Deiodination or Protodeboronation? Before troubleshooting the catalyst, we must verify the source of the mass loss. In Suzuki coupling, the loss of the boron group (protodeboronation) yields the same mass as the deiodination of the halide if the coupling partners are identical (which is rare, but possible in homocoupling scenarios). However, usually:

  • Deiodination: Returns the aryl halide (

    
    ) to the parent arene (
    
    
    
    ).
  • Protodeboronation: Returns the boronic acid (

    
    ) to the parent arene (
    
    
    
    ).

Visual Diagnostic Workflow Use this logic flow to identify the specific failure mode.

DiagnosticTree Start Symptom: Low Yield / Unknown Peak CheckMS Check LCMS of Byproduct Start->CheckMS ArH Mass = Ar-H (Parent Arene) CheckMS->ArH Reduction Observed Homocouple Mass = Ar-Ar (Homocoupling) CheckMS->Homocouple Dimer Observed SolventCheck Solvent is Alcohol? ArH->SolventCheck Glaser Cause: Glaser Coupling (O2 Leak + Copper) Homocouple->Glaser Alkyne Dimer BetaElim Cause: β-Hydride Elimination (Solvent Oxidation) SolventCheck->BetaElim Yes (MeOH, iPrOH) BaseCheck Base is Formate/Amine? SolventCheck->BaseCheck No (DMF, Tol) BaseCause Cause: H-Transfer from Base BaseCheck->BaseCause Yes SlowCycle Cause: Slow Transmetallation (Catalyst Death) BaseCheck->SlowCycle No

Figure 1: Diagnostic logic to distinguish between hydrodehalogenation (reduction) and competitive homocoupling pathways.

Module 2: The Mechanistic Root Cause

To prevent deiodination, you must understand that it is a kinetically competitive pathway to the desired cross-coupling.

The Mechanism of Failure: Deiodination typically occurs via a


-Hydride Elimination  pathway.
  • Oxidative Addition:

    
     inserts into 
    
    
    
    to form
    
    
    .
  • Ligand Exchange (The Error): Instead of transmetallating with your nucleophile (Boron/Zinc/Alkyne), the iodide is displaced by an alkoxide (from alcohol solvents or bases).

  • 
    -Hydride Elimination:  The Pd-alkoxide species undergoes 
    
    
    
    -elimination, ejecting a ketone/aldehyde and leaving a
    
    
    species.
  • Reductive Elimination: The

    
     species collapses to form 
    
    
    
    (waste) and regenerates
    
    
    .

The Fix: You must make the Transmetallation (


) and Reductive Elimination (

) steps faster than the

-Hydride Elimination (

).

Mechanism Pd0 Pd(0) OxAdd Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nu-M (Fast w/ Buchwald Ligands) Alkoxide Alkoxide Exchange (Ar-Pd-OR) OxAdd->Alkoxide + RO- (Base/Solvent) Product Product (Ar-Nu) TransMet->Product Reductive Elim Product->Pd0 PdHydride Pd-Hydride (Ar-Pd-H) Alkoxide->PdHydride β-Hydride Elim Waste Waste (Ar-H) PdHydride->Waste Reductive Elim Waste->Pd0

Figure 2: Kinetic competition between the productive coupling cycle (Green) and the destructive hydrodehalogenation cycle (Red).

Module 3: Troubleshooting Guides (Q&A)
Scenario A: Suzuki Coupling - "I see 15-20% reduced product."

User Query: I am running a standard Suzuki (Ar-I + Ar-B(OH)2) in Isopropanol/Water with


. I see significant Ar-H formation.

Root Cause: Secondary alcohols (Isopropanol) are excellent hydride donors. Under basic conditions, Pd coordinates to the isopropoxide,


-eliminates to form acetone and 

, which reduces your aryl iodide [1].

Corrective Actions:

  • Eliminate Alcohol: Switch to aprotic polar solvents. Dioxane , DMF , or Toluene are superior for iodides prone to reduction.

  • Change Base: Switch from alkoxides or carbonates to

    
      (Tripotassium Phosphate). Phosphate bases are less likely to promote the 
    
    
    
    -elimination pathway compared to carbonates or ethoxides in alcoholic media [2].
  • Water Ratio: Ensure sufficient water is present (e.g., 4:1 Solvent:Water). Water accelerates the desired transmetallation step, helping the catalyst "outrun" the reduction side reaction.

Scenario B: Sonogashira Coupling - "My iodide is disappearing, but no product forms."

User Query: I am coupling a hindered Ar-I with phenylacetylene. The Ar-I is consumed, but I mostly see Ar-H and homocoupled alkyne.

Root Cause:

  • Deiodination: If the alkyne addition (transmetallation) is slow due to sterics, the

    
     intermediate waits. If amine bases (TEA/DEA) are used as solvents, they can act as hydride sources via 
    
    
    
    -hydride elimination from the alkyl group on the nitrogen [3].
  • Glaser Coupling: Oxygen leakage causes the copper co-catalyst to dimerize the alkyne.

Corrective Actions:

  • Copper-Free Protocol: Remove CuI. Use a more active Pd catalyst (e.g.,

    
     + XPhos) to drive the cycle without copper, which eliminates the primary source of homocoupling and reduces reduction potential [4].
    
  • Switch Base: Do not use amine solvents (TEA) for difficult iodides. Use

    
     in Acetonitrile or DMF . This removes the 
    
    
    
    -hydrogen source found in alkylamines.
Scenario C: Ligand Selection for "Fragile" Iodides

User Query: My substrate has an ortho-substituent and reduces easily. Which ligand should I use?

Analysis: You need a ligand that accelerates Reductive Elimination . Bulky, electron-rich phosphines force the Pd center to eject the product quickly to relieve steric strain.

Ligand Performance Matrix:

Ligand ClassExampleRisk of DeiodinationMechanism of Protection
Triphenylphosphine

HIGH Slow oxidative addition/reductive elimination allows time for side reactions.
Bidentate dppfLOW Large bite angle accelerates reductive elimination.
Buchwald (Dialkylbiaryl) XPhos / SPhos VERY LOW Extremely bulky; rapid transmetallation and reductive elimination outcompete hydride formation [5].
NHC PEPPSI-IPrLOW Strong sigma donation stabilizes Pd, preventing decomposition, but requires optimization.
Module 4: Validated Protocol

Protocol: Deiodination-Resistant Suzuki Coupling Designed to minimize hydride sources and maximize coupling rate.

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) (Pre-complexed or 1:2 ratio)
    
  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene : Water (10:1 ratio) - Strictly degassed

Step-by-Step:

  • Solvent Prep: Sparge Toluene and Water separately with Argon for 15 minutes. Do not skip this. Oxygen promotes homocoupling and catalyst death, which indirectly favors deiodination pathways.

  • Solids: Charge reaction vial with Ar-I, Boronic Acid,

    
    , and Catalyst precursor.
    
  • Cyclic Purge: Seal vial. Evacuate and backfill with Argon (3x).

  • Addition: Add degassed Toluene/Water via syringe.

  • Temperature: Heat to 80°C .

    • Note: While lower temperatures generally favor kinetic products, SPhos requires heat to activate. The speed of the SPhos cycle at 80°C is your protection against side reactions.

  • Monitoring: Check LCMS at 1 hour. If Ar-H > 5%, add 10% more Boronic acid to overwhelm the side reaction.

References
  • Mechanism of Hydrodehalogenation

    • Title: A mechanistic investigation of hydrodehalogen
    • Source: Chemical Communic
    • URL:[Link]

  • Base Effects in Suzuki Coupling

    • Title: Practical Guide to Suzuki-Miyaura Coupling.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Sonogashira Side Reactions

    • Title: Sonogashira Coupling Reaction with Diminished Homocoupling.[2]

    • Source: University of Washington / J. Org. Chem.
    • URL:[Link]

  • Copper-Free Methodologies

    • Title: Copper-free Sonogashira coupling.[3]

    • Source: The Chemical Reaction D
    • URL:[Link]

  • Ligand Effects (Buchwald)

    • Title: A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground St
    • Source: ChemRxiv.
    • URL:[Link]

Sources

Optimization

Technical Support Hub: Solubilization Strategies for 6-Chloro-5-iodopyridazin-4-amine

Physicochemical Intelligence: Why is this molecule difficult? Before attempting to force this molecule into solution, it is critical to understand the structural causality of its insolubility.

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Intelligence: Why is this molecule difficult?

Before attempting to force this molecule into solution, it is critical to understand the structural causality of its insolubility. 6-Chloro-5-iodopyridazin-4-amine fits the "Brick Dust" profile common in heterocyclic drug intermediates.

  • The Lattice Energy Trap: The pyridazine core is electron-deficient, but the exocyclic amine (-NH2) at position 4 acts as a potent hydrogen bond donor. The ring nitrogens (N1/N2) act as acceptors. This creates a tight, intermolecular hydrogen-bonding network in the solid state (Crystal Lattice Energy), which resists solvation by non-polar solvents.

  • The Halogen Effect: The iodine atom at position 5 increases lipophilicity (LogP) but also increases molecular weight and polarizability, often enhancing

    
     stacking interactions between the heteroaromatic rings.
    
  • The Consequence: The molecule resists dissolution in standard organic synthesis solvents like Dichloromethane (DCM) or Diethyl Ether, often resulting in suspensions that fail to react or streak during purification.

Troubleshooting Matrix: Scenario-Based Solutions

This section addresses specific user pain points. Locate your current experimental stage below.

Scenario A: Reaction Setup (Synthesis)

Q: I am trying to run a Suzuki coupling, but the starting material won't dissolve in Dioxane/Water. Can I heat it? A: Yes, but solvent choice is critical.

  • Root Cause: Dioxane is often too non-polar to break the crystal lattice of the iodopyridazine at room temperature.

  • Solution: Switch to a High-Polarity Aprotic System .

    • Primary Recommendation: Use DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) . These solvents effectively disrupt the intermolecular H-bonds.

    • Protocol: Dissolve the amine in minimal DMF (approx. 5-10 volumes). Once dissolved, you can dilute with Dioxane if necessary, though pure DMF is compatible with most Pd-catalyzed couplings (e.g., Pd(dppf)Cl2).

    • Temperature: This scaffold is thermally stable.[1] Heating to 60–80°C is standard for solubilization and does not typically degrade the C-I bond unless a catalyst is present.

Q: I need to perform an acylation (e.g., with an acid chloride), but it precipitates immediately in DCM. A: This is a kinetic solubility issue combined with HCl salt formation.

  • The Fix: Do not use pure DCM. Use a "Solvent Switch" technique.

    • Dissolve the pyridazine in a minimal amount of THF (Tetrahydrofuran) or Pyridine .

    • If using DCM is mandatory, add 10-20% DMF as a cosolvent.

    • Note: The reaction generates HCl. The resulting hydrochloride salt of the pyridazine will be even less soluble in DCM. You must use an organic base (TEA or DIPEA) to scavenge the acid and keep the neutral species in solution.

Scenario B: Analysis (NMR/LCMS)

Q: My sample precipitates in the NMR tube (CDCl3). A: Chloroform is a poor solvent for this class of compounds due to lack of H-bond accepting capability.

  • Standard: Switch to DMSO-d6 . It is the gold standard for aminopyridazines.

  • Alternative: If you must use CDCl3 (e.g., to see exchangeable protons), add 5-10% CD3OD (Methanol-d4) to break the aggregation.

Q: I see "ghost peaks" or broad humps in my LCMS. A: This indicates aggregation on the column or poor solubility in the mobile phase.

  • The Fix: Ensure your sample is dissolved in DMSO or Acetonitrile:Water (1:1) before injection. Do not inject a pure DCM solution. Add 0.1% Formic Acid to the mobile phase to protonate the ring nitrogens, improving solubility and peak shape.

Scenario C: Purification

Q: The compound streaks on silica gel columns (DCM/MeOH). A: The amine interacts with the acidic silanols on the silica surface.

  • The Fix: Deactivate the silica.

    • Pre-wash the column with mobile phase containing 1% Triethylamine (Et3N) .

    • Run the column with 1% Et3N or 1% NH4OH in the eluent (e.g., DCM:MeOH:NH4OH).

    • Alternative: Use "Solid Loading." Dissolve the crude in DMF/MeOH, add silica, evaporate to dryness (high vac), and load the powder. This prevents the "solubility crash" at the top of the column.

Advanced Experimental Protocols

Protocol 1: The "Boc-Solubilization" Strategy

If the free amine is absolutely insoluble in your required reaction solvent (e.g., Toluene for a specific catalysis), transiently protect the amine.

  • Reaction: Suspend 6-Chloro-5-iodopyridazin-4-amine in THF. Add 1.2 eq Boc2O (Di-tert-butyl dicarbonate) and 0.1 eq DMAP.

  • Result: The tert-butyl carbamate (Boc-protected) intermediate is highly lipophilic and will dissolve easily in Toluene, DCM, or Hexane.

  • Deprotection: After your main reaction (e.g., Suzuki coupling at the C-I bond), remove the Boc group with TFA/DCM (1:1) or HCl/Dioxane.

Protocol 2: Solubility Data Table (Estimated vs. Analogs)
SolventSolubility RatingApplicationNotes
Water InsolubleN/AForms suspension; pH dependent.
DCM Poor (< 5 mg/mL)WorkupLikely to precipitate; requires MeOH cosolvent.
Methanol ModerateTransferSoluble with warming/sonication.
DMSO Excellent (> 100 mg/mL)Stock Solutions Recommended for all reactions/analysis.
DMF GoodReactionsIdeal for high-temp couplings.
THF ModerateReactionsGood for low-temp lithiation/magnesiation.

Visualizing the Workflow

The following decision tree guides you to the correct solvent system based on your immediate goal.

SolubilityDecisionTree Start Start: 6-Chloro-5-iodopyridazin-4-amine Goal What is your Goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analysis (NMR/LCMS) Goal->Analysis Purification Purification Goal->Purification Temp Temperature? Reaction->Temp Method Method Analysis->Method Column Flash Column Purification->Column HighTemp > 60°C (Suzuki/Sonogashira) Temp->HighTemp LowTemp < RT (Acylation/Lithiation) Temp->LowTemp Solv_DMF Use DMF or DMAc HighTemp->Solv_DMF Solv_THF Use THF + 10% DMF LowTemp->Solv_THF NMR H-NMR Method->NMR LCMS LCMS/HPLC Method->LCMS Solv_DMSO DMSO-d6 (Gold Standard) NMR->Solv_DMSO Solv_MeCN MeCN/H2O + Formic Acid LCMS->Solv_MeCN SolidLoad Solid Load (DCM/MeOH) Column->SolidLoad

Caption: Decision tree for solvent selection based on experimental application (Reaction, Analysis, or Purification).

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the compound? A: Yes. Aminopyridazines often form hard crystalline shells. Sonication for 5–10 minutes in DMF or MeOH is highly recommended to break particle size and accelerate dissolution. Ensure the bath does not overheat if the compound is in a reactive mixture.

Q: Is the compound stable in DMSO for long-term storage? A: Generally, yes. However, DMSO is hygroscopic. Over months, absorbed water can hydrolyze the chloro-group (rare at RT) or the iodine can undergo slow oxidative degradation (turning the solution yellow/brown).

  • Best Practice: Store DMSO stock solutions at -20°C under nitrogen.

Q: Why does the literature mention "Brick Dust" for this class? A: This term refers to compounds with high melting points and low solubility in both water and lipids. It is characteristic of planar heterocycles with strong intermolecular stacking. 6-Chloro-5-iodopyridazin-4-amine fits this description perfectly due to the flat pyridazine ring and the heavy iodine atom facilitating lattice packing.

References

  • BenchChem Technical Guide. (2025). Solubility Profile of 6-Chloropyridin-3-amine and Analogs in Organic Solvents.[2][3] (Provides baseline solubility data for chloropyridazine/aminopyridine scaffolds).

  • ChemicalBook. (2024). Synthesis and Properties of 6-chloro-4-iodopyridin-3-amine. (Describes synthesis and handling of the close regioisomer, confirming acid/base stability and solvent choices).

  • Sigma-Aldrich. (2024). Product Specification: 4-Aminopyridine Derivatives. (General handling and solubility data for aminopyridines in DMSO/DMF).

  • Journal of Chemical & Engineering Data. (2012). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (Establishes the temperature-dependence of solubility for chloropyridazines).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning by Free Amino Groups

Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected stalls in transition-metal-catalyzed workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected stalls in transition-metal-catalyzed workflows. Whether you are running a Buchwald-Hartwig cross-coupling, a homogeneous hydrogenation, or a C–H functionalization, free amino groups (especially primary amines and N-heterocycles) are notorious for hijacking the catalytic cycle.

This guide is designed to provide you with the mechanistic causality behind these failures and self-validating protocols to restore your catalytic efficiency.

The Mechanistic Causality of Amine Poisoning

Free amino groups act as exceptionally strong σ-donors. In transition metal catalysis (utilizing Pd, Ru, Rh, or Mn), these lone pairs can outcompete your carefully selected phosphine ligands or solvent molecules for vacant coordination sites on the metal center. Instead of proceeding through the productive steps of transmetalation or reductive elimination, the catalyst becomes trapped in a thermodynamically stable, dormant off-cycle complex[1]. In hydrogenation reactions, high concentrations of primary amines can inhibit the catalyst to such a degree that it appears irreversibly poisoned[2].

Mechanism Pd0 Active Catalyst (e.g., Pd(0) or Rh(I)) Intermediate Catalytic Intermediate (Vacant Coordination Site) Pd0->Intermediate Substrate Binding Product Product Formation (Catalyst Regenerated) Intermediate->Product Normal Pathway Poisoned Dormant Off-Cycle Complex (Catalyst Poisoned) Intermediate->Poisoned Amine Interception Product->Pd0 Turnover Amine Free Amino Group (Strong σ-donor) Amine->Poisoned Ligand Displacement

Caption: Mechanistic divergence: Normal catalytic turnover vs. amine-induced catalyst poisoning.

Troubleshooting Guide: Diagnosing Specific Issues

Q: My cross-coupling reaction stalls immediately after adding my primary amine substrate. What is happening, and how do I fix it? A: Causality: The primary amine is displacing your supporting ligand, forming a dormant Pd(II) complex. Because primary amines lack steric bulk, they easily coordinate to the metal center, preventing the oxidative addition or transmetalation steps[1]. Solution: Switch your catalyst system to utilize highly sterically hindered dialkylbiaryl monophosphine ligands (e.g., BrettPhos or GPhos)[1][3]. The immense steric bulk of these ligands physically shields the palladium center, thermodynamically disfavoring the coordination of multiple amine molecules and preventing the formation of the off-cycle species.

Q: I am seeing a black precipitate form in my reaction mixture shortly after initiating the amination. Is my catalyst dead? A: Causality: Yes, that is Palladium black. This indicates catalyst decomposition into inactive Pd(0) aggregates. When a strongly coordinating amine strips the stabilizing ligands from the palladium center without successfully participating in the catalytic cycle, the naked metal rapidly aggregates and crashes out of solution[4]. Solution: Ensure you are using a robust precatalyst that efficiently generates the active LPd(0) species, such as Pd G3 or G4 precatalysts[3]. Additionally, adding an extra 0.5 to 1.0 equivalent of your supporting ligand can shift the equilibrium away from ligand stripping, stabilizing the active species.

Q: My homogeneous hydrogenation of imines starts fast but grinds to a halt before reaching 20% conversion. Why? A: Causality: You are experiencing product inhibition. The primary amine generated as the product of the hydrogenation coordinates strongly to the metal center (e.g., Rh or Ru), acting as a catalytic poison that prevents further turnover[5]. Solution: Employ in situ amine masking. Run the hydrogenation in the presence of an acylating agent like Boc₂O. As soon as the chiral primary amine is formed, it is rapidly acylated, sequestering the lone pair and preventing it from coordinating to the catalyst[5].

Quantitative Impact of Ligand Selection and Masking

Understanding the quantitative impact of your experimental choices is critical. The table below summarizes how different catalyst systems and masking strategies tolerate free amino groups.

Catalyst / Ligand SystemSubstrate / Poison TypeRelative Conversion (%)Mechanistic Rationale
Pd(OAc)₂ / PPh₃ Primary Amine< 10%Irreversible ligand displacement; forms dormant Pd(II) complex[1].
Pd G3 / BrettPhos Primary Amine> 95%Steric bulk of dialkylbiaryl framework prevents bis-amine coordination[1][3].
Thioether-Pd N-Heterocycle (Pyridine)> 85%Thioether ligand maintains activity even with stoichiometric acid masking[6].
[Rh(COD)(PPh₃)₂]⁺ Primary Amine (Product)< 15%Product coordinates to Rh through arene/amine moiety, stalling turnover[5].
[Rh(COD)(PPh₃)₂]⁺ + Boc₂O Primary Amine (Product)> 90%In situ acylation rapidly traps the amine, preventing catalyst coordination[5].
Validated Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be validated. Use the following self-validating protocols to isolate and resolve amine poisoning.

Protocol 1: Diagnostic Spiking Experiment (Validating Amine Poisoning)

Objective: Determine if a reaction stall is definitively caused by amine coordination rather than poor oxidative addition or an inactive precatalyst batch.

  • Control Setup: Set up two identical control reactions (Vessel A and Vessel B) using a highly reactive, non-coordinating model substrate pair (e.g., 4-chlorotoluene and morpholine) known to reach >95% conversion with your current catalyst.

  • Spiking: To Vessel B, spike in 1.0 equivalent of your problematic primary amine or N-heterocycle substrate.

  • Execution & Monitoring: Run both reactions under standard conditions for 1 hour. Analyze aliquots via GC-MS or LC-MS.

  • Causality Validation: If Vessel A reaches completion but Vessel B stalls, you have definitively validated that the free amine is poisoning the active catalyst via competitive coordination. If both fail, your catalyst batch is degraded or your solvent is aerated[4].

Protocol 2: In Situ Amine Masking via Brønsted Acid

Objective: Temporarily sequester the amine lone pair to prevent off-cycle complexation during C–H functionalization.

  • Preparation: In a glovebox, charge the reaction vial with the aryl halide, the free amine substrate, and the thioether-Pd catalyst[6].

  • Masking: Add a stoichiometric amount of a Brønsted acid (e.g., a sulfonic acid) relative to the amine. Causality: The acid protonates the amine, converting it into an ammonium salt. This eliminates its σ-donating ability, preventing it from displacing the catalyst's ligands[6].

  • Execution: Seal the vial, remove it from the glovebox, and proceed with the cross-coupling under standard heating.

  • Validation: Compare the yield against an unmasked baseline reaction; the masked reaction should exhibit restored catalytic turnover.

Workflow Stall Symptom: Reaction Stalls Low Conversion Diag Run Diagnostic Spiking Experiment (Protocol 1) Stall->Diag IsAmine Amine Poisoning Confirmed? Diag->IsAmine Solution1 Steric Shielding (Use BrettPhos/GPhos) IsAmine->Solution1 Yes (Cross-Coupling) Solution2 In Situ Masking (Acid or Boc2O) IsAmine->Solution2 Yes (Hydrogenation) Investigate Check Reagent Purity, Oxygen, or Base IsAmine->Investigate No

Caption: Decision matrix for diagnosing and resolving amine-induced catalyst deactivation.

Frequently Asked Questions (FAQs)

Q: Why do secondary amines couple efficiently, but primary amines poison my standard Pd(PPh₃)₄ system? A: Secondary amines possess greater steric bulk around the nitrogen atom, which thermodynamically disfavors the formation of stable, off-cycle bis-amine palladium complexes. Primary amines, being less hindered and strong σ-donors, readily displace monodentate phosphines like PPh₃, trapping the catalyst in a dormant Pd(II) state[1].

Q: Can I overcome amine poisoning simply by increasing the reaction temperature? A: While heating can sometimes provide the kinetic energy required to dissociate the dormant Pd(II)-amine complex and temporarily reactivate the catalyst[1], it is a brute-force approach. Excessive heat often leads to irreversible catalyst decomposition (evidenced by Palladium black) or unwanted side reactions like β-hydride elimination[3][4]. A rational ligand swap is the scientifically sound solution.

Q: How do strongly coordinating heterocycles like pyridines or imidazoles affect C–H functionalization? A: In directed C–H activation, nitrogen atoms in heterocycles coordinate strongly with metal catalysts. This can lead to severe catalyst poisoning or force C–H functionalization at an undesired, electronically unfavorable position[7]. To bypass this, researchers use robust thioether-palladium catalytic systems or on-site catalyst generation strategies that override the inherent positional selectivity dictated by the heteroatom[6][7].

References
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL:[Link]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis Source: Morressier URL:[Link]

  • Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives? Source: PMC - NIH URL:[Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor Source: ResearchGate URL:[Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Polar Aminopyridazine Purification

Topic: Purification Methods for Polar Aminopyridazine Intermediates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Process Chemists Welcome to the Advanced Purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Methods for Polar Aminopyridazine Intermediates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Process Chemists

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges of isolating aminopyridazine intermediates. These compounds are notoriously difficult due to their amphoteric nature, high water solubility, and tendency to streak on silica gel. Below you will find field-proven protocols, troubleshooting workflows, and decision matrices designed to recover your material with high purity.

Module 1: Chromatography Troubleshooting

Core Issue: "My compound streaks, tails, or sticks to the column."

The Mechanism: Aminopyridazines possess a basic ring nitrogen (pKa ~5–6) that interacts strongly with acidic silanol groups (


) on standard silica gel. This hydrogen bonding causes peak broadening (tailing) and irreversible adsorption.
FAQ: How do I stop streaking on normal phase silica?

Recommendation: You must suppress silanol ionization or block active sites using a basic modifier.

Protocol: The "Ammoniated" Mobile Phase Do not simply add triethylamine (TEA) to the reservoir, as it can be difficult to remove later. Instead, use Ammonia in Methanol .

  • Prepare Solvent B: Purchase or prepare 7N

    
     in Methanol.
    
  • The System: Use a gradient of Dichloromethane (DCM) and Solvent B.

    • Starting: 98% DCM / 2% Solvent B.

    • Ending: 90% DCM / 10% Solvent B.

  • The "Pre-Condition" (Critical Step): Flush the column with 10% Solvent B for 2 column volumes (CV) before injection to neutralize the silica bed.

Solvent SystemApplicationProsCons
DCM / MeOH /

General PurposeExcellent peak shape; volatile modifier.Ammonia gas can cause pump cavitation; keep bottles sealed.
DCM / MeOH / TEA AlternativeGood for very basic analogs.TEA salts (Et3N·HCl) can contaminate NMR; requires high vac to remove.
EtOAc / EtOH (3:1) Less Polar AnalogsAvoids chlorinated solvents.Less solubilizing power for highly polar substrates.
FAQ: My compound elutes in the void volume (Rf = 0). What now?

Recommendation: The compound is too polar for normal phase silica. Switch to Reverse Phase (C18) or HILIC .

  • Reverse Phase Strategy: Use a high pH buffer (Ammonium Bicarbonate, pH 10) if your column is hybrid-silica based (e.g., Biotage® Sfär C18, Waters XBridge).

    • Why? At pH 10, the aminopyridazine is deprotonated (neutral), increasing its retention on the hydrophobic C18 chain and improving peak shape.

Module 2: Workup & Extraction Logistics

Core Issue: "I lost my product to the aqueous layer during extraction."

The Mechanism: Aminopyridazines are highly water-soluble. Standard EtOAc/Water extractions often fail because the partition coefficient (


) favors the aqueous phase, especially if the pH is not strictly controlled.
Visual Workflow: The pH-Switch Extraction

The following diagram outlines the logic for recovering amphoteric heterocycles.

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral) AcidWash 1. Dissolve in dilute HCl (pH 1-2) 2. Wash with EtOAc Start->AcidWash OrgLayer1 Organic Layer: Contains Non-Basic Impurities (Discard or Save) AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Layer: Contains Protonated Product AcidWash->AqLayer1 Partition Basify Adjust pH to > 12 (Use NaOH or K2CO3) AqLayer1->Basify Target Free Base Extract Extract with DCM:IPA (3:1) (Repeat 4x) Basify->Extract Solubility Shift Dry Dry (Na2SO4) & Concentrate Extract->Dry Isolate

Figure 1: Acid-Base "pH Switch" purification strategy for recovering aminopyridazines from crude mixtures.

FAQ: Which solvent should I use for difficult extractions?

Recommendation: Stop using pure Ethyl Acetate.

  • The "Magic" Mix: DCM : Isopropanol (3:1) .

    • Why? This mixture is more polar than DCM alone but remains immiscible with water. It solubilizes polar heterocycles significantly better than EtOAc.

  • Salting Out: Saturate the aqueous layer with NaCl before the final extraction. This increases the ionic strength, forcing the organic organic compound out of the water (Salting-out effect).

Module 3: Solid State Engineering (Crystallization)

Core Issue: "My product is an oil and won't crystallize."

The Mechanism: Polar intermediates often trap solvent molecules and resist lattice formation. However, the basic nitrogen offers a handle to form crystalline salts.

Protocol: Salt Formation (The "Oil-Buster")

Converting a free-base oil into a salt often yields a stable solid.

  • Dissolution: Dissolve the crude oil in a minimum amount of dry EtOH or MeOH.

  • Acid Addition: Add 1.05 equivalents of acid.

    • Option A (HCl): Use 4M HCl in Dioxane. (Often yields hygroscopic salts—handle with care).

    • Option B (Mesylate): Add Methanesulfonic acid. (Often yields non-hygroscopic, crystalline solids).

  • Precipitation: Add diethyl ether or MTBE dropwise until the solution turns cloudy.

  • Cooling: Store at -20°C overnight. Filter the resulting solid.[1][2]

Module 4: Impurity Scavenging

Core Issue: "I cannot remove Palladium (Pd) from my coupling reaction."

The Mechanism: Pyridazines are excellent ligands. They bind residual Pd from Suzuki/Buchwald reactions tightly, often carrying it through chromatography.

Decision Tree: Purification Strategy

PurificationTree Start Crude Aminopyridazine Solubility Soluble in DCM? Start->Solubility Silica Flash Chromatography DCM:MeOH:NH3 Solubility->Silica Yes C18 Reverse Phase (C18) Buffer: NH4HCO3 (pH 10) Solubility->C18 No (Very Polar) PdCheck Pd Content High? Silica->PdCheck C18->PdCheck Scavenge Add Thiol-Silica (SiliaMetS® Thiol) PdCheck->Scavenge Yes Final Pure Product PdCheck->Final No Scavenge->Final

Figure 2: Strategic decision tree for selecting chromatography modes and scavenging steps.

Protocol: Metal Scavenging
  • Dissolve crude material in MeOH or THF.

  • Add SiliaMetS® Thiol or Diamine functionalized silica (4 equivalents relative to expected Pd mass).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm pad. The Pd remains bound to the solid silica scavenger.

References & Further Reading

  • Biotage Application Note. "Strategies for Flash Purification of Polar Amines." Biotage The Flash Purification Blog. Link

  • BenchChem Technical Support. "Purification of Pyrimido[5,4-c]pyridazine Analogs." BenchChem Troubleshooting Guides. Link

  • Journal of Chemical & Engineering Data. "Solubility of 6-Chloropyridazin-3-amine in Different Solvents." ACS Publications.[2] Link

  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions." ACS Publications.[2] Link

  • PubChem Compound Summary. "3-Aminopyridine (Analogous chemical properties)." National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Handling Light-Sensitive Iodinated Heterocyclic Amines

Ticket ID: #IODO-HET-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Stability Division Executive Summary You are accessing this guide because you are likely observing degradation—y...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IODO-HET-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary

You are accessing this guide because you are likely observing degradation—yellowing solids, lower coupling yields, or unexpected "de-iodo" byproducts—in your iodinated heterocyclic amines (e.g., iodopyridines, iodoindoles, iodopyrimidines).

The Core Problem: These compounds face a "double threat":

  • Weak C–I Bond: The Carbon-Iodine bond dissociation energy (BDE) is exceptionally low (~65 kcal/mol), making it susceptible to homolytic cleavage by UV and near-visible blue light.

  • Internal Electron Transfer: The nitrogen lone pair in heterocyclic amines can facilitate Single Electron Transfer (SET) events, creating highly reactive radical ions even under mild illumination.

This guide provides a self-validating workflow to stabilize these reagents during storage, synthesis, and purification.

Module 1: Storage & Infrastructure (Tier 1 Support)

Q: Is amber glassware actually sufficient, or do I need aluminum foil?

A: It depends on the specific heterocycle, but aluminum foil is the only zero-risk standard.

Amber glass typically blocks wavelengths <450 nm (UV and blue region). However, many iodinated heterocycles have "tailing" absorption bands that extend into the visible region (450–500 nm), especially if they form charge-transfer complexes in the solid state.

Validation Protocol:

  • Standard Storage: Amber vials are acceptable for -20°C freezer storage if the freezer is dark.

  • Benchtop Handling: Wrap the amber vial in foil. The "double-barrier" method (Foil + Amber) is required because foil can develop pinhole tears.

Data: Glassware Transmission Cutoffs

MaterialCutoff Wavelength (

)
Protection LevelRecommended Use
Clear Borosilicate~300 nmNone Never use for iodides.
Amber Glass (Type 1)~450 nmHigh Short-term handling; Freezer storage.
Aluminum FoilAll wavelengthsTotal Benchtop reactions; Column chromatography.[1]
Red Safelight>600 nmSafe Active weighing/dispensing.
Q: My white solid turned yellow/brown inside the bottle. Is it ruined?

A: Not necessarily. The color comes from liberated molecular iodine (


), which has a high extinction coefficient (it looks dark even at low concentrations).

Troubleshooting Steps:

  • Dissolve & Check: Dissolve a small amount (1 mg) in CDCl

    
    .
    
  • NMR Diagnosis: Check the proton integration. If the "de-iodo" peak (usually a distinct doublet or triplet shifted upfield) is <2%, the bulk material is likely intact. The yellowing is often a surface phenomenon.

  • Remediation: If the purity is acceptable, wash the solid with cold hexanes (if insoluble) or perform a thiosulfate wash (see Module 2) to remove surface

    
     before use.
    

Module 2: Reaction & Purification (Tier 2 Support)

Q: I am running a Suzuki coupling, and the reaction turns black immediately. Why?

A: This is likely oxidative instability accelerated by light. Palladium catalysts can be poisoned by the liberated iodine, which acts as an oxidant, converting


 to inactive 

species outside the catalytic cycle.

The Fix: The "Dark & Degas" Protocol

  • Sparging: Oxygen promotes the radical chain propagation of C–I cleavage. You must sparge solvents with Argon/Nitrogen for 15+ minutes.

  • Foil Wrapping: Wrap the reaction flask and the reflux condenser. Light piping (fiber optic effect) can travel down the glass condenser into the flask.

  • Scavengers: Add Copper powder (Cu) or mild reducing agents if compatible, but the best defense is light exclusion.

Q: How do I remove the purple iodine color during workup?

A: Standard water washes are insufficient because


 is soluble in organic solvents. You must use a chemical reductant to convert 

(purple/organic soluble) back to

(colorless/water soluble).

Standard Operating Procedure (SOP): Thiosulfate Wash

  • Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Execution: Add the thiosulfate solution to your organic layer in the separatory funnel.

  • Observation: Shake vigorously. The organic layer should instantly shift from purple/brown to yellow/colorless.

  • Chemistry:

    
    
    

Module 3: Advanced Mechanism (Tier 3 Support)

Q: Why are heterocyclic amines more sensitive than simple aryl iodides?

A: The presence of the nitrogen lone pair creates a pathway for Photoinduced Electron Transfer (PET) .

In simple iodobenzene, UV light causes homolysis. In iodinated amines (e.g., 3-iodo-pyridine), the nitrogen lone pair can donate an electron to the antibonding orbital of the C–I bond (an intramolecular EDA complex), lowering the energy barrier for cleavage. This means they can degrade under lower-energy light (e.g., fluorescent lab lights) than simple aryl iodides.

Visualization: Photodecomposition Pathway

Photodecomposition Substrate Iodinated Heterocycle (R-NH-Ar-I) Excited Excited State (Singlet/Triplet) Substrate->Excited hv (Light Absorption) <450nm RadicalPair Radical Pair (Ar• + I•) Excited->RadicalPair Homolysis or SET Mechanism Deiodination Deiodination Product (Ar-H) (H-abstraction from solvent) RadicalPair->Deiodination Solvent H-atom transfer IodineGen Iodine Formation (I₂) (Purple/Brown Color) RadicalPair->IodineGen Radical Recombination Oxidation Oxidative Byproducts (Ar-OH / Quinones) RadicalPair->Oxidation Reaction with O₂

Figure 1: Mechanistic pathway showing how photon absorption leads to homolytic cleavage of the C-I bond. The resulting radicals react with solvent or oxygen to form impurities.

References

  • USP Technologies. (2025). Iodometric Titration and Handling of Iodine Species. Retrieved from

  • Thermo Fisher Scientific. (2025). Smart Notes: Light transmission testing for amber-colored storage tubes (USP <671> Standards). Retrieved from

  • Luo, Y., et al. (2022). Calculating bond dissociation energies of X−H and C-X bonds in aromatic systems. Royal Society Open Science, 9(6).[2] Retrieved from

  • Benchchem Technical Support. (2025). Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. Retrieved from

  • Kopp Glass. (2025). Transmission Curves of Amber Glass Compositions (Type III). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

13C NMR Assignment Strategies for 6-Chloro-5-iodopyridazin-4-amine: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, the unambiguous structural characterization of heavily substituted heteroaromatics is a critical bottleneck. 6-Chloro-5-iodopyridazin-4-amine p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural characterization of heavily substituted heteroaromatics is a critical bottleneck. 6-Chloro-5-iodopyridazin-4-amine presents a unique analytical challenge: its highly electron-deficient pyridazine core is coupled with competing electron-donating (–NH₂) and electron-withdrawing (–Cl) substituents, alongside a massive relativistic shielding effect induced by the iodine atom.

This guide objectively compares the performance of three primary methodologies for assigning the ¹³C NMR spectrum of this molecule: Empirical Prediction Software , Density Functional Theory (DFT) , and Experimental 2D NMR . By evaluating the accuracy and mechanistic validity of each approach, this guide provides a definitive framework for tackling complex halogenated scaffolds.

The Mechanistic Challenge: The SO-HALA Effect

The primary reason standard predictive models fail for 6-chloro-5-iodopyridazin-4-amine is the presence of the iodine atom at the C5 position. Iodine introduces a profound relativistic phenomenon known as the1[1].

The spin-orbit coupling of the heavy iodine nucleus propagates through the local electron density, significantly shielding the adjacent C5 nucleus[1]. Consequently, the C5 carbon resonates 20–40 ppm further upfield than non-relativistic additivity rules would suggest. Any analytical methodology that does not account for this quantum mechanical reality will yield catastrophic assignment errors[2].

Comparative Analysis of Assignment Methodologies

Method A: Empirical Prediction (HOSE Codes / Additivity Rules)
  • Mechanism: Tools like ChemDraw or standard ACD/Labs predictors rely on Hierarchical Orthogonal Space Encoding (HOSE) codes, interpolating shifts from databases of known structures.

  • Performance: Poor. These databases often lack sufficient coverage of multi-halogenated, electron-deficient heteroaromatics. They fundamentally ignore the non-linear SO-HALA effect, resulting in massive errors (often >20 ppm) for the C5 position.

Method B: Density Functional Theory (DFT)
  • Non-Relativistic DFT (e.g., standard GIAO-B3LYP): Inadequate. While excellent for light atoms (C, H, N, Cl), standard DFT lacks the operators to model spin-orbit coupling, failing to predict the upfield shift of C5.

  • Relativistic DFT (e.g., SO-ZORA): Excellent. By employing the Zero-Order Regular Approximation (ZORA) or Dirac-Coulomb schemes, this method accurately models the relativistic shielding of C5, providing highly accurate in silico predictions[2].

Method C: Experimental 2D NMR (HSQC / HMBC)
  • Mechanism: Utilizes physical spin-spin coupling (²J_CH, ³J_CH) to map the carbon skeleton relative to known proton anchors (H3 and NH₂).

  • Performance: The Gold Standard. It is entirely empirical and self-validating, completely bypassing the need to predict relativistic quantum effects.

Strategy Start 13C NMR Assignment 6-Chloro-5-iodopyridazin-4-amine Empirical Empirical Prediction (HOSE Codes) Start->Empirical DFT DFT Calculations Start->DFT ExpNMR Experimental 2D NMR Start->ExpNMR SO_HALA Fails at C5 (Ignores SO-HALA) Empirical->SO_HALA Rel_DFT Relativistic DFT (SO-ZORA) DFT->Rel_DFT NonRel_DFT Non-Relativistic DFT (Fails at C5) DFT->NonRel_DFT HSQC 1H-13C HSQC (Assigns C3) ExpNMR->HSQC HMBC 1H-13C HMBC (Assigns C4, C5, C6) ExpNMR->HMBC

Decision tree for NMR assignment strategies highlighting the need for relativistic methods.

Quantitative Performance Data

The following table synthesizes the expected ¹³C NMR chemical shifts for 6-chloro-5-iodopyridazin-4-amine across different methodologies, demonstrating the critical failure point of non-relativistic approaches at C5.

Carbon PositionEmpirical Prediction (ChemDraw)Non-Relativistic DFT (B3LYP)Relativistic DFT (SO-ZORA)Experimental (Expected)Error (Empirical vs Exp)
C3 (C-H)135.2 ppm136.1 ppm136.5 ppm136.0 ppm-0.8 ppm
C4 (C-NH₂)148.5 ppm149.2 ppm149.0 ppm148.8 ppm-0.3 ppm
C5 (C-I)120.4 ppm125.6 ppm95.4 ppm96.2 ppm+24.2 ppm
C6 (C-Cl)152.1 ppm153.4 ppm153.1 ppm152.8 ppm-0.7 ppm

Note: Data is synthesized based on established chemical shift deviations for halogenated pyridazines to illustrate the comparative performance of each methodology.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural characterization, utilize the following self-validating protocols for either computational or experimental assignment.

Protocol 1: Relativistic DFT Shielding Tensor Calculation
  • Objective: In silico prediction of ¹³C shifts accounting for the SO-HALA effect.

  • Step 1: Geometry Optimization. Optimize the molecular geometry using a robust functional and basis set (e.g., B3LYP/def2-SVP).

    • Validation: Perform a frequency calculation. Zero imaginary frequencies confirm the structure is at a true energy minimum.

  • Step 2: Hamiltonian Selection. Standard GIAO calculations will fail for C5. You must select a relativistic Hamiltonian, specifically the Spin-Orbit Zero-Order Regular Approximation (SO-ZORA)[1].

  • Step 3: Basis Set Assignment. Assign a standard basis set (e.g., def2-TZVP) to light atoms (C, H, N, Cl). Crucially, assign a specialized relativistic basis set (e.g., dyall.vDZ or SARC-ZORA) to the iodine atom to accurately model core electron velocities[2].

  • Step 4: Tensor Calculation & Referencing. Calculate isotropic shielding tensors. Convert these to chemical shifts using a Tetramethylsilane (TMS) reference calculated at the exact same level of theory (Shift = σ_TMS - σ_Sample).

Protocol 2: 2D NMR Acquisition & Assignment (The Gold Standard)
  • Objective: Unambiguous assignment of the pyridazine carbon skeleton without reliance on predictive software.

  • Causality & Solvent Choice: DMSO-d6 is strictly selected as the solvent because it disrupts intermolecular hydrogen bonding, significantly slowing the exchange rate of the C4-NH₂ protons. This makes the NH₂ protons visible as a distinct, broad resonance (~6.5-7.5 ppm), enabling them to act as an intramolecular HMBC anchor.

  • Step 1: Sample Preparation. Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Validation: Ensure the sample is fully dissolved and clear to prevent magnetic susceptibility artifacts that degrade line shape.

  • Step 2: 1D Acquisition. Acquire standard ¹H and ¹³C{¹H} spectra to establish baseline chemical shifts.

  • Step 3: HSQC Acquisition. Acquire a ¹H-¹³C multiplicity-edited HSQC.

    • Validation: Because the molecule only has one proton directly attached to a carbon, only one cross-peak should be observed. This unambiguously identifies C3 and its attached H3.

  • Step 4: HMBC Acquisition. Acquire a ¹H-¹³C HMBC optimized for long-range couplings (J = 8 Hz).

  • Step 5: Logical Assignment Matrix.

    • Locate the NH₂ proton signal. Trace its ²J_CH correlation to assign C4 .

    • Trace the NH₂ ³J_CH correlations to identify C3 and C5. Since C3 is already known from the HSQC, this unambiguously assigns C5 .

    • Locate the H3 proton signal. Trace its ³J_CH to confirm C5, and its ⁴J_CH (if visible) to identify C6 .

    • C6 is further validated by elimination and its characteristic downfield shift (~152 ppm) due to the adjacent electronegative N1 and Cl atoms.

Workflow Prep Sample Prep (DMSO-d6) Acq1D 1D 1H & 13C Acquisition Prep->Acq1D Acq2D 2D HSQC & HMBC Acquisition Acq1D->Acq2D Process Phase & Baseline Correction Acq2D->Process Assign Multidimensional Assignment Process->Assign

Step-by-step workflow for the experimental acquisition and assignment of 2D NMR spectra.

References

  • Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme Source: ResearchGate / Russian Chemical Bulletin URL:2

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews - ACS Publications URL:1

Sources

Validation

Crystal Structure Analysis of Polyhalogenated Scaffolds: A Methodological Comparison Guide for 6-Chloro-5-iodopyridazin-4-amine

As drug development increasingly relies on densely functionalized, fragment-based building blocks, the structural elucidation of polyhalogenated heterocycles has become a critical bottleneck. 6-Chloro-5-iodopyridazin-4-a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on densely functionalized, fragment-based building blocks, the structural elucidation of polyhalogenated heterocycles has become a critical bottleneck. 6-Chloro-5-iodopyridazin-4-amine (C₄H₃ClIN₃) represents a quintessential crystallographic challenge. Featuring an amine donor adjacent to two massive, polarizable halogens (iodine and chlorine) on a compact pyridazine ring, this molecule is highly prone to complex supramolecular assembly.

For researchers and application scientists, selecting the correct analytical technique is not merely a matter of preference—it dictates whether you resolve the true 3D molecular architecture or are misled by crystallographic artifacts. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD) in overcoming the unique challenges posed by this compound.

The Structural Challenge: Causality in Polyhalogenated Systems

To understand why 6-Chloro-5-iodopyridazin-4-amine is difficult to analyze, we must examine the physics of diffraction and non-covalent interactions:

  • The Heavy Atom Effect: In traditional X-ray diffraction, scattering intensity is proportional to the square of the atomic number (

    
    ). Iodine (
    
    
    
    ) scatters approximately 78 times more strongly than carbon (
    
    
    ). This massive disparity creates the 1[1], where intense Fourier truncation ripples from the iodine atom mask the electron density of the lighter pyridazine ring atoms and amine protons.
  • Halogen Bonding & Polymorphism: The highly polarizable

    
    -hole on the iodine atom acts as a potent Lewis acid, driving robust 2[2] (e.g., I···N interactions with the pyridazine nitrogens)[3]. When combined with N-H···Cl hydrogen bonds, this compound rapidly crashes out of solution as microcrystalline powders, making the growth of large single crystals thermodynamically difficult.
    

Performance Comparison: Analytical Alternatives

When characterizing 6-Chloro-5-iodopyridazin-4-amine, the choice of technique hinges on crystal size and the necessity to resolve light atoms (H, C, N).

Analytical ParameterSCXRD (Gold Standard)MicroED / 3DED (Emerging)PXRD + Rietveld (Bulk Analysis)
Ideal Crystal Size > 10 μm (Large, defect-free)100 – 500 nm (Sub-micron)Bulk Powder
Scattering Mechanism X-rays off electron clouds (

)
Electrons off electrostatic potential (

)
X-rays off electron clouds (

)
Iodine Absorption Artifacts High (Requires Mo-K

& rigorous correction)
Low (Kinematical scattering approximation holds if thin)High (Peak broadening & overlap)
Light Atom Visibility Poor (Masked by Iodine Fourier ripples)Excellent (Electrostatic potential reduces Z-bias)Very Poor (Relies on rigid-body models)
Primary Application Absolute configurationAb initio structure of microcrystalsPhase purity, Polymorph screening

Decision Matrix & Workflow Visualization

The following diagram illustrates the self-validating workflow for selecting the appropriate crystallographic technique based on the crystallization outcome and the severity of the heavy atom effect.

G A 6-Chloro-5-iodopyridazin-4-amine Bulk Powder B Particle Size Analysis A->B C > 10 μm (Single Crystals) B->C Vapor Diffusion D < 1 μm (Microcrystalline) B->D Rapid Precipitation E SCXRD (Mo-Kα Radiation) C->E F MicroED (3DED) (Cryo-TEM) D->F Ab Initio Needs G PXRD (Rietveld Refinement) D->G Bulk Purity Needs H Heavy Atom Effect (Iodine) Masks Light Atoms? E->H I High-Resolution Complete Structure F->I G->I Validates Bulk Phase H->F Yes (C/N/H obscured) H->I No (Adequate data)

Decision matrix for selecting crystallographic techniques based on particle size and the heavy atom effect.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for analyzing 6-Chloro-5-iodopyridazin-4-amine, complete with the causality behind each experimental choice.

Protocol A: SCXRD Data Acquisition & Absorption Correction

Causality: Because iodine highly absorbs X-rays, using standard Cu-K


 radiation (1.54 Å) will result in massive data loss and false electron density peaks. We must use a harder X-ray source and mathematically correct for the crystal's shape.
  • Crystallization: Dissolve 10 mg of the compound in 0.5 mL of DMF. Place the vial inside a larger sealed chamber containing 5 mL of diethyl ether (antisolvent vapor diffusion). Why? Slow diffusion minimizes the nucleation rate, preventing the rapid precipitation induced by strong I···N halogen bonds.

  • Mounting: Select a crystal (~0.1 x 0.1 x 0.05 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Use a diffractometer equipped with a Mo-K

    
     source (0.71073 Å) . Cool the crystal to 100 K using a nitrogen stream to reduce thermal atomic displacement parameters (B-factors).
    
  • Self-Validation (Absorption Correction): Apply a multi-scan absorption correction (e.g., SADABS). Validation Check: Inspect the residual electron density map (

    
     and 
    
    
    
    ). If peaks
    
    
    appear symmetrically around the iodine atom, the absorption correction has failed, and the light atom positions cannot be trusted.
Protocol B: MicroED (3DED) Sample Preparation & Acquisition

Causality: When only microcrystalline powder is available, or when SCXRD fails to resolve the amine protons due to the heavy atom effect, MicroED is required. Electrons interact with the electrostatic potential, scaling at roughly


, which dramatically reduces the dominance of iodine over carbon/nitrogen.
  • Grid Preparation: Suspend 1 mg of microcrystalline powder in 1 mL of anhydrous hexanes. Sonicate for 5 minutes to break up agglomerates. Drop-cast 2 μL onto a continuous carbon TEM grid.

  • Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen and transfer to a cryo-TEM operating at 200 kV. Why? Organic crystals undergo rapid radiolysis under an electron beam. Cryo-cooling traps generated free radicals, extending the critical dose limit.

  • Data Collection: Continuously rotate the stage from -30° to +30° at a rate of 0.5°/sec while collecting diffraction frames on a direct electron detector.

  • Self-Validation: Monitor the high-resolution diffraction spots (e.g., 1.0 Å resolution ring) between the first and last frames. If the spots fade by more than 30%, beam damage has compromised the structure, and a lower dose rate must be used.

Protocol C: PXRD Polymorph Screening

Causality: Single-crystal techniques only analyze a microscopic fraction of the sample. PXRD is required to validate that the solved structure represents the bulk material[4].

  • Sample Loading: Grind the bulk powder lightly and load it into a 0.5 mm borosilicate glass capillary. Why? Halogen-bonded compounds often crystallize as needles. Flat-plate sample holders induce severe preferred orientation. Capillary spinning randomizes crystallite orientation.

  • Data Collection: Collect data from 2

    
     = 5° to 50° using Cu-K
    
    
    
    radiation in transmission geometry.
  • Self-Validation (Pawley/Le Bail Fit): Generate a simulated powder pattern from the SCXRD or MicroED .cif file. Overlay this with the experimental PXRD data. A low

    
     (weighted profile R-factor) validates that the single crystal is structurally identical to the bulk powder.
    

Conclusion & Recommendations

For polyhalogenated scaffolds like 6-Chloro-5-iodopyridazin-4-amine, relying solely on traditional SCXRD can lead to ambiguous assignments of the pyridazine nitrogens and amine protons due to the overwhelming heavy atom effect of iodine.

Recommendation:

  • Use MicroED as the primary tool for precise ab initio structural elucidation and light-atom localization, as the physics of electron scattering naturally mitigates the Z-bias.

  • Use SCXRD (strictly with Mo-K

    
     or Ag-K
    
    
    
    radiation) if absolute stereochemical configuration is required (via anomalous dispersion), provided large enough crystals can be grown.
  • Always couple these techniques with PXRD in capillary mode to definitively prove that the complex halogen-bonded networks observed in the single crystal are representative of the bulk pharmaceutical batch.

References

  • Unlocking the Potential of the Heavy Atom Effect in Metal Clusters - Asia Research News. 1

  • Halogen Bonds of Halogen(I) Ions—Where Are We and Where to Go? - PMC - NIH. 2

  • Crystal structure of the pyridine–diiodine (1/1) adduct - IUCr Journals.3

  • Solid-state NMR characterization of weak interactions in molecular crystals - UniTo. 4

Sources

Comparative

Comparative Reactivity Profile: 6-Chloropyridazine vs. 6-Chloro-5-iodopyridazine

Executive Summary: The Orthogonality Advantage In medicinal chemistry, the choice between 6-chloropyridazine (monohalogenated) and 6-chloro-5-iodopyridazine (dihalogenated) is rarely about simple availability; it is a st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonality Advantage

In medicinal chemistry, the choice between 6-chloropyridazine (monohalogenated) and 6-chloro-5-iodopyridazine (dihalogenated) is rarely about simple availability; it is a strategic decision regarding chemical space access and synthetic efficiency .

  • 6-Chloropyridazine serves as a "terminal" scaffold. It offers a single vector for modification, primarily via Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling at the C6 (IUPAC C3) position.

  • 6-Chloro-5-iodopyridazine (IUPAC: 3-chloro-4-iodopyridazine) acts as a linchpin scaffold . The presence of the C5-iodine atom introduces orthogonal reactivity . The C–I bond is highly labile to Palladium (Pd) oxidative addition, while the C–Cl bond remains inert under mild coupling conditions but highly reactive toward nucleophiles.

Key Recommendation: Use the dihalogenated scaffold when your SAR (Structure-Activity Relationship) campaign requires independent variation at the C5 and C6 positions without de novo synthesis of the pyridazine core.

Electronic Structure & Chemoselectivity[1][2]

To predict reactivity, one must understand the electronic bias of the 1,2-diazine ring.

Orbital Considerations[2][3]
  • The Pyridazine Core: The adjacent nitrogen atoms (N1, N2) create a significant dipole and lower the LUMO energy, making the ring highly electron-deficient.

  • Position 6 (IUPAC C3): This position is

    
     to the nitrogen. It is the most electron-deficient carbon, making the C6–Cl bond highly susceptible to SNAr.
    
  • Position 5 (IUPAC C4): This position is

    
     to the nitrogen. It is less electrophilic than C6.
    
The Reactivity Hierarchy

The 6-chloro-5-iodopyridazine scaffold exploits the "Element Effect" and bond dissociation energy differences to achieve site selectivity.

Feature6-Chloropyridazine6-Chloro-5-iodopyridazine
Primary Reactive Handle C6–ClC5–I (for Pd-coupling)
Secondary Reactive Handle C–H (requires harsh lithiation)C6–Cl (for SNAr)
SNAr Regioselectivity Exclusive at C6Favored at C6 (Cl displacement)*
Pd-Coupling Selectivity C6 onlyC5–I >>> C6–Cl

*Note: While Iodine is generally a better leaving group in SN2, in SNAr on heterocycles, Chlorine is often displaced preferentially over Iodine due to the higher electronegativity stabilizing the Meisenheimer intermediate, provided the position is sufficiently activated (C6 > C5).

Visualizing the Divergent Pathways

The following diagram illustrates the strategic advantage of the dihalogenated scaffold.

ReactivityMap cluster_legend Reaction Logic Start 6-Chloro-5-iodopyridazine Suzuki Pd(0) / Boronic Acid (Suzuki Coupling) Start->Suzuki Fast Oxidative Addition at C-I SNAr_B Amine / Heat (SNAr) Start->SNAr_B Competition Intermed_A 5-Aryl-6-chloropyridazine Suzuki->Intermed_A SNAr_A Amine / Heat (SNAr) Intermed_A->SNAr_A Cl activated by N Final_A 5-Aryl-6-aminopyridazine (Bi-functionalized) SNAr_A->Final_A Intermed_B Mixture of Regioisomers (C6-Cl vs C5-I attack) SNAr_B->Intermed_B Poor Selectivity Blue: Starting Material Blue: Starting Material Green: Stable Intermediate Green: Stable Intermediate Blue: Starting Material->Green: Stable Intermediate Red: Final Product Red: Final Product Green: Stable Intermediate->Red: Final Product

Figure 1: Orthogonal functionalization strategy. The C5-Iodo handle allows for mild C-C bond formation while preserving the C6-Chloro handle for subsequent nucleophilic attack.

Experimental Protocols

The following protocols demonstrate the self-validating nature of using 6-chloro-5-iodopyridazine. The success of Step 1 is validated by the retention of the Chlorine atom (observable by MS isotope pattern).

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C5-I)

Objective: Install an aryl group at position 5 without disturbing the C6-Cl bond.

Reagents:

  • Substrate: 6-Chloro-5-iodopyridazine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Methodology:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x). Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add sparged 1,4-dioxane and aqueous base.

  • Reaction: Heat to 60–80 °C. Note: Do not exceed 90 °C to prevent oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by LC-MS. Look for the product mass with a distinct 3:1 Chlorine isotope pattern (M and M+2). If the Cl is lost, the pattern disappears.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Protocol B: Regioselective SNAr (C6-Cl)

Objective: Displace the C6-Chlorine with an amine nucleophile.

Reagents:

  • Substrate: 5-Aryl-6-chloropyridazine (Product of Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.5–2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (for difficult amines) or EtOH (for reactive amines)

Methodology:

  • Setup: Dissolve substrate in solvent (0.2–0.5 M). Add base and amine.

  • Reaction: Heat to 80–120 °C.

    • Mechanistic Insight: The C6 position is activated by the adjacent N1. The C5-Aryl group (installed in Protocol A) may provide steric hindrance, requiring higher temperatures than unsubstituted 6-chloropyridazine.

  • Validation: Reaction completion is indicated by the loss of the Chlorine isotope pattern in LC-MS.

Comparative Performance Data

The table below summarizes the reactivity differences based on standard laboratory conditions.

Reaction Type6-Chloropyridazine6-Chloro-5-iodopyridazine
Suzuki Coupling Reacts at C6. Requires higher temp (>90°C) or active ligands (e.g., XPhos).Reacts at C5. Occurs at lower temp (60°C). C6-Cl remains intact.
SNAr (Amination) Fast. High yields at 60–80°C.Complex. Direct SNAr on the dihalo-species can yield mixtures (C6-Cl displacement is major, but C5-I displacement is possible with soft nucleophiles like thiolates).
Lithiation (TMP-Li) Lithiates at C5 (ortho to Cl) to install electrophiles.Not recommended (Halogen dance/scrambling risk).[1]
Cost/Availability Low cost / Commodity chemical.Higher cost / Specialty building block.

Decision Matrix: Which to Choose?

Use the following logic flow to determine the appropriate starting material for your project.

DecisionMatrix Q1 Do you need substituents at BOTH C5 and C6? Q2 Is the C5 substituent an Aryl/Alkenyl group? Q1->Q2 Yes Res2 Use 6-Chloropyridazine (Direct SNAr or Coupling) Q1->Res2 No (Only C6) Res1 Use 6-Chloro-5-iodopyridazine (Sequential Coupling -> SNAr) Q2->Res1 Yes (Suzuki/Stille) Res3 Use 6-Chloropyridazine (Directed Lithiation Route) Q2->Res3 No (Electrophile is I, CHO, etc.)

Figure 2: Decision matrix for scaffold selection.

References

  • Reactivity of Halopyridazines: Coates, W. J., & McKillop, A. (1993). Synthesis of 3-substituted pyridazines.Comprehensive Heterocyclic Chemistry II . Link

  • Pd-Catalyzed Coupling Selectivity: Lott, J., et al. (2018). Regioselective Cross-Coupling of Polyhalogenated Heterocycles.Journal of Organic Chemistry . Link

  • Directed Ortho-Lithiation: Turck, A., et al. (1995). Metalation of Diazines. XI. Directed Ortho-Lithiation of Chloropyridazines.Tetrahedron . Link

  • SNAr Mechanisms in Heterocycles: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications.Chemical Reviews . Link

Sources

Validation

Biological activity comparison of pyridazine vs pyrimidine analogs

Biological Activity Comparison: Pyridazine vs. Pyrimidine Analogs Part 1: The Diazine Dilemma in Medicinal Chemistry In the landscape of heterocyclic drug design, the choice between pyridazine (1,2-diazine) and pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: Pyridazine vs. Pyrimidine Analogs

Part 1: The Diazine Dilemma in Medicinal Chemistry

In the landscape of heterocyclic drug design, the choice between pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) is rarely arbitrary.[1] While both are six-membered aromatic rings containing two nitrogen atoms, their biological performance diverges significantly due to distinct electronic landscapes and geometric vectors.[1]

This guide provides a technical comparison for medicinal chemists, moving beyond basic structural differences to analyze how these scaffolds influence potency, metabolic stability, and kinase selectivity.[1]

Physicochemical Architecture

The fundamental differentiator lies in the nitrogen positioning.

  • Pyrimidine (1,3-orientation): The "meta" relationship of the nitrogens creates a nodal electronic distribution.[1] It is the most common diazine in nature (DNA/RNA bases), making it a privileged scaffold for mimicking endogenous ligands.

  • Pyridazine (1,2-orientation): The adjacent nitrogens create the "Alpha Effect" —a repulsive interaction between the lone pairs.[2] This results in a higher dipole moment and increased basicity compared to pyrimidine, significantly altering hydrogen bond acceptor (HBA) capability and solubility.[1]

Table 1: Physicochemical Profile Comparison

FeaturePyridazine (1,2-Diazine)Pyrimidine (1,3-Diazine)Impact on Drug Design
pKa (Conjugate Acid) ~2.33~1.30Pyridazine is more basic; better solubility in acidic media.[1][3]
Dipole Moment ~3.9 D~2.3 DPyridazine is more polar; lowers LogP more effectively.[1]
H-Bond Geometry Adjacent (Vicinal)Separated (Meta)Pyridazine offers a "bidentate-like" face; Pyrimidine offers distinct directional vectors.[1][3]
Metabolic Liability Reductive ring cleavage; N-oxidationOxidative ring opening; 2,4-position nucleophilic attackPyridazine is often more metabolically stable to oxidative P450 clearance.[1][3]
Vector Angle ~60° between substituents at 3,6~120° between substituents at 2,4Critical for "Scaffold Hopping" to adjust substituent trajectory.[1]

Part 2: Biological Activity & Scaffold Hopping

Kinase Inhibition: The Selectivity Switch

In kinase inhibitor design, switching from a pyrimidine to a pyridazine core is a classic "scaffold hop" strategy used to overcome resistance or patent space limitations.

  • Case Study: FLT3 Inhibitors Research into FLT3 inhibitors for Acute Myeloid Leukemia (AML) demonstrated that imidazo[1,2-b]pyridazines could serve as bioisosteres for the more common purine or pyrimidine scaffolds.[1][3]

    • Mechanism:[1][3][4] The pyridazine core maintains the critical H-bond to the kinase hinge region (typically via the N1 or N2 nitrogen) but alters the vector of the solubilizing tail.

    • Data: A 2023 study identified Compound 34f (an imidazo[1,2-b]pyridazine) with an IC50 of 4 nM against FLT3-ITD, comparable to leading pyrimidine-based clinical candidates but with a distinct resistance profile.[1][3]

  • Case Study: EGFR/VEGFR Dual Inhibition Pyrido[2,3-d]pyrimidines are established scaffolds for EGFR inhibition.[1][3] However, 3,6-disubstituted pyridazines have been designed to target the ATP-binding pocket of VEGFR-2.[1][3]

    • Insight: The 1,2-diazine placement allows for a unique "water-bridged" interaction in the pocket that 1,3-diazines cannot replicate due to the wider spacing of the nitrogen atoms.[1][3]

Metabolic Stability: The Oxidative Shield

A critical advantage of pyridazine is its resistance to oxidative metabolism compared to pyrimidine.

  • Experimental Evidence: In a comparative study of piperazinyl-heterocycles, replacing a pyridazine core with a pyrazine or pyrimidine led to an 8-fold decrease in microsomal stability.[1]

  • Mechanism: The electron-deficient nature of the pyrimidine ring at the 2,4,6-positions makes it susceptible to nucleophilic attack (e.g., by glutathione) and oxidative ring opening.[1] The pyridazine ring, while still electron-deficient, often presents a higher barrier to these specific metabolic pathways in liver microsomes (HLM/RLM).[1]

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for choosing between these scaffolds during Lead Optimization.

ScaffoldLogic Start Lead Optimization (Heterocycle Selection) Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Issue_Metab Issue: High Clearance (Oxidative) Start->Issue_Metab Issue_Vector Issue: Poor Pocket Fit Start->Issue_Vector Sol_Soln Select Pyridazine (Higher pKa/Polarity) Issue_Solubility->Sol_Soln Lower LogP needed Metab_Soln Select Pyridazine (Resists Oxidation) Issue_Metab->Metab_Soln Block P450 sites Vector_Soln Analyze Vector Angles Issue_Vector->Vector_Soln Vector_120 Need 120° Angle (Select Pyrimidine) Vector_Soln->Vector_120 Vector_60 Need 60° Angle (Select Pyridazine) Vector_Soln->Vector_60

Caption: Decision tree for scaffold hopping between pyrimidine and pyridazine based on medicinal chemistry liabilities.

Part 4: Experimental Protocols

To objectively compare these analogs, robust synthesis and assay protocols are required.[1]

Protocol A: Comparative Microsomal Stability Assay

This protocol quantifies the intrinsic clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) difference between pyridazine and pyrimidine analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.[3]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][3]

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM, <0.1% DMSO) to microsomal suspension. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.[1]

Protocol B: General Synthesis via Suzuki-Miyaura Coupling

Both scaffolds are typically functionalized via Pd-catalyzed cross-coupling.[1][3] This protocol works for both 3-chloropyridazine and 2-chloropyrimidine.[1][3]

  • Reactants: 1.0 eq Halo-heterocycle (e.g., 3,6-dichloropyridazine), 1.1 eq Boronic Acid, 2.0 eq

    
    .[1]
    
  • Catalyst: 5 mol%

    
    .
    
  • Solvent: Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvent stream with

      
       for 15 mins.
      
    • Combine reagents in a sealed microwave vial.

    • Heat to 90°C for 4-12 hours (monitor via TLC/LCMS).

    • Note: Pyridazines may require slightly longer reaction times due to the electron-rich nature of the adjacent nitrogens potentially coordinating palladium, though this effect is minor with bidentate ligands like dppf.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    

Part 5: Comparative Data Summary

Table 2: Biological Activity of Selected Analogs (Literature Aggregation)

TargetScaffoldCompound IDActivity (IC50/Ki)Key FindingSource
FLT3-ITD Pyridazine34f4 nMNanomolar potency achieved via scaffold hop; high selectivity.[1]
EGFR PyrimidinePD1739552.5 nMClassic potent inhibitor; established H-bond network.[1][3][2]
JNK1 PyridazineHybrid Series< 50 nMRing expansion from pyrazole to pyridazine maintained potency.[3]
Metabolic Stability PyridazinePiperazine-analogngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

min
Significantly more stable than pyrazine/pyrimidine counterparts.[1][4]
CD73 Hybrid35jHigh PotencyPyridazine-pyrimidine hybrid showed ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

in vivo.[1][5]
[5]

References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Link[1][3]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Link

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. ACS Omega. Link[1][3]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Link

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry.[1][3] Link[1][3]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research. Link[1][3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-iodopyridazin-4-amine

As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-5-iodopyridazin-4-amine is fundamental to scientific advancement. However, our responsibility extends beyond discover...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-5-iodopyridazin-4-amine is fundamental to scientific advancement. However, our responsibility extends beyond discovery to include the safe and compliant management of all chemical byproducts. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-5-iodopyridazin-4-amine and its associated waste, grounded in regulatory standards and best laboratory practices. The objective is to ensure personnel safety, environmental protection, and unwavering regulatory compliance.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its primary hazards based on its chemical structure—a halogenated pyridazine derivative—and data from structurally similar molecules.

The presence of chlorine and iodine atoms designates it as a halogenated organic compound , which requires specific disposal pathways.[1][2] Furthermore, analogous compounds are known to be skin, eye, and respiratory irritants.[3][4][5][6] Given its likely application in biological research, it is prudent to handle it as a potentially cytotoxic or hazardous drug, adopting the stringent handling precautions recommended by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[7][8][9]

The following table summarizes the essential safety and classification data critical for its disposal.

Hazard AttributeDescriptionRationale & Authoritative Source
GHS Classification (Inferred) Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (Category 3).Based on SDS data for structurally related compounds like 3-Amino-6-chloropyridazine.[3][5]
Chemical Class Halogenated Heterocyclic AmineDerived from its chemical structure containing a pyridazine ring with chloro, iodo, and amine functional groups.
Primary Disposal Route Licensed Hazardous Waste Disposal (likely via high-temperature incineration).Standard procedure for halogenated organic compounds to ensure complete destruction and prevent environmental release.[10]
U.S. EPA Waste Category Hazardous Waste . Must be managed under the Resource Conservation and Recovery Act (RCRA).[11][12]This classification is due to its chemical properties and potential to pose a threat to human health or the environment.
Chemical Incompatibilities Strong oxidizing agents, strong acids.Mixing with incompatible materials can lead to vigorous, exothermic reactions, fires, or the release of toxic gases.[13][14][15]

The Regulatory Landscape: EPA and OSHA Compliance

In the United States, the disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[11] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from the moment it's created until its final, safe disposal.[12]

Concurrently, OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazards of chemicals in the workplace.[16] For compounds like 6-Chloro-5-iodopyridazin-4-amine, which may be used in contexts similar to antineoplastic or other hazardous drugs, OSHA's guidelines on controlling occupational exposure are also highly relevant.[7][8]

On-Site Waste Management: The Foundation of Safe Disposal

Effective disposal starts with meticulous on-site handling and segregation at the point of generation.

A. Personal Protective Equipment (PPE) Always handle the pure compound and its waste with appropriate PPE, including:

  • Nitrile gloves tested for use with chemicals.

  • Safety goggles or a face shield.

  • A lab coat.

  • Work should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[17][18]

B. Waste Segregation: A Critical Step The principle of waste segregation is paramount. Never mix different classes of chemical waste.

  • Designate a "Halogenated Organic Waste" Stream: 6-Chloro-5-iodopyridazin-4-amine waste (both solid and liquid) must be collected in a container exclusively designated for halogenated organic compounds.[1][2]

  • Why Segregate? Halogenated and non-halogenated wastes are often treated by different methods at disposal facilities.[2] Commingling them can complicate the disposal process, increase costs, and potentially lead to dangerous chemical reactions.

  • Keep Incompatibles Apart: Ensure the halogenated waste container is stored separately from containers holding acids, bases, or strong oxidizing agents.[19][20]

C. Container Selection and Labeling

  • Container Choice: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, that can be securely sealed.[11][19] For solids, a wide-mouth container is preferable.

  • Labeling: Proper labeling is a strict EPA requirement.[11][19] The label must be affixed to the container as soon as the first drop of waste is added and must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name : "6-Chloro-5-iodopyridazin-4-amine". For mixtures, list all constituents.

    • The approximate quantity or concentration.

    • The date of waste generation (accumulation start date).

    • The physical location (building, room number) and Principal Investigator's name.

Step-by-Step Disposal Protocol

The following workflow illustrates the decision-making and procedural steps for compliant disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Accumulation & Safety cluster_disposal Phase 3: Final Disposal A Generation of Waste (Pure compound, contaminated labware, or solutions) B Select Designated Halogenated Organic Waste Container A->B C Affix Hazardous Waste Label with Full Chemical Name & Accumulation Date B->C D Add Waste to Container in Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed (EPA Requirement) D->E F Store Away from Incompatible Materials (Acids, Bases, Oxidizers) E->F G Is Container Full (or 180-day limit reached)? F->G G:s->E No, continue safe accumulation H Contact Institutional EHS Office for Waste Pickup Request G:e->H Yes I Complete Waste Manifest or Log Sheet as Required H->I J EHS Collects for Transport I->J K Final Disposition (e.g., High-Temp Incineration) J->K

Caption: Disposal workflow for 6-Chloro-5-iodopyridazin-4-amine.

Protocol Steps Explained:

  • Waste Generation and Characterization: Identify all waste streams containing the compound. This includes unused pure solid, reaction mixtures, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and solvent rinses. All are considered hazardous waste.

  • Collection: Place all generated waste directly into the pre-labeled Halogenated Organic Waste container located in your lab's Satellite Accumulation Area (SAA).[19]

  • Secure Storage: Always keep the waste container tightly sealed except when adding waste.[19] Leaving a funnel in the opening is a common but serious violation.

  • Monitor Fill Level: Do not overfill the container. Once it is approximately 90% full, it is ready for pickup.

  • Request Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11] Do not attempt to transport or dispose of the waste yourself.

  • Documentation: Your EHS office will provide a hazardous waste manifest or another tracking document. This is a critical part of the "cradle-to-grave" process, documenting the waste's journey to the final disposal facility.

Emergency Procedures: Spill Management

In the event of a small-scale spill within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including double-gloving if necessary.

  • Containment: Cover the spill with a chemical absorbent pad or inert material (like vermiculite or sand). Do not use combustible materials like paper towels on a solvent spill.

  • Collection: Carefully sweep or wipe the absorbed material from the outside-in to minimize spreading. Place all contaminated materials into a designated bag or container.

  • Final Disposal: Seal the container, label it as "Hazardous Waste: Spill Debris containing 6-Chloro-5-iodopyridazin-4-amine," and dispose of it through your EHS office.[3]

For large spills or any spill outside of a containment area, evacuate the immediate vicinity and contact your institution's emergency safety office immediately.

References

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Handling

A Senior Application Scientist's Guide to Handling 6-Chloro-5-iodopyridazin-4-amine: A Framework for Proactive Safety

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the inherent responsibility of ensuring safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the inherent responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling 6-Chloro-5-iodopyridazin-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will apply established principles of chemical safety by extrapolating data from structurally analogous compounds—halogenated aminopyridazines and aminopyrimidines. This proactive approach, grounded in chemical reactivity and known toxicology of similar structures, allows us to establish a robust framework for safe handling, operational planning, and disposal.

The guidance herein is built on the foundational principles of risk assessment, hazard mitigation, and procedural diligence. It is designed not as a rigid template, but as a dynamic set of protocols that empower you, the researcher, to work with confidence and safety.

Understanding the Hazard Profile: An Evidence-Based Assessment

The primary hazards associated with halogenated heterocyclic amines, based on data from close structural analogs, are well-defined.[1][2][3][4] These compounds are typically solids that present risks through inhalation of dust, skin/eye contact, and accidental ingestion.[5][6]

Key Hazard Statements (H-Statements) for Analogous Compounds:

  • H302: Harmful if swallowed. [1][4][7] Ingestion can lead to systemic toxicity.

  • H315: Causes skin irritation. [1][2][3][4] Direct contact can cause redness, inflammation, or chemical burns.

  • H319/H320: Causes serious eye irritation. [1][2][3][8] Contact can result in significant and potentially lasting damage to the eyes.

  • H335: May cause respiratory irritation. [1][2][3][9] Inhalation of dust can irritate the nose, throat, and lungs.

These hazards are collectively represented by the GHS07 "Exclamation Mark" pictogram and the signal word "Warning" for similar chemicals.[1][10] This assessment logically dictates a multi-faceted personal protective equipment (PPE) strategy focused on creating reliable barriers for all potential routes of exposure.

Core Protective Measures: Your First Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The core principle is to prevent any contact between the chemical and your body.

Engineering Controls: The Primary Barrier All work involving solid 6-Chloro-5-iodopyridazin-4-amine must be conducted in a certified chemical fume hood.[5][6][11] The fume hood serves as the primary and most effective means of exposure control by containing dust and preventing inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Approach

PPE CategorySpecificationRationale & Best Practices
Eye/Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards.[12]Protects against dust particles and accidental splashes. Goggles provide a full seal around the eyes, which is superior to safety glasses for solids that can become airborne.[13]
Skin Protection Nitrile gloves (ensure appropriate thickness and inspect before use).[5]Provides a robust barrier against skin contact. Double-gloving may be considered for extended operations. Contaminated gloves must be disposed of as hazardous waste.[9]
Body Protection A flame-retardant lab coat.Protects skin and personal clothing from contamination.[14] The lab coat should be buttoned completely and removed before exiting the laboratory.
Respiratory Protection Generally not required when using a fume hood.A NIOSH-approved N95 or P95 particulate respirator may be used as a secondary precaution during large-quantity transfers or spill cleanups where dust generation is unavoidable.[6][9]

Operational Plan: From Weighing to Waste

A structured workflow is critical to minimizing risk. The following protocols provide step-by-step guidance for common laboratory procedures.

Protocol 1: Safely Weighing and Preparing a Solution
  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a beaker or flask containing the desired solvent inside the hood.

  • Dispensing: Carefully dispense the solid 6-Chloro-5-iodopyridazin-4-amine from its container into the weigh boat. Perform this action slowly to minimize dust formation.[2][9]

  • Transfer: Gently add the weighed solid to the solvent in the beaker or flask.

  • Dissolution: Stir the mixture until the solid is fully dissolved.

  • Cleanup: Cap the primary chemical container and wipe it down with a damp cloth before returning it to storage. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste stream.[9] Remove your lab coat and wash your hands thoroughly with soap and water.[4]

Risk Assessment & PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection when working with 6-Chloro-5-iodopyridazin-4-amine.

PPE_Workflow start Start: Plan to Handle 6-Chloro-5-iodopyridazin-4-amine assess_task Assess Task (e.g., Weighing, Reaction, Cleanup) start->assess_task fume_hood Is work performed in a certified fume hood? assess_task->fume_hood ppe_basic Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_basic  Yes stop STOP Relocate work to a certified fume hood fume_hood->stop No   spill_risk Is there a significant risk of dust/aerosol generation? (e.g., large transfer, spill cleanup) ppe_basic->spill_risk respirator Add Secondary Control: NIOSH N95/P95 Respirator spill_risk->respirator Yes proceed Proceed with Task spill_risk->proceed No respirator->proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Spill and Disposal Management

Proper planning for accidents and waste disposal is a non-negotiable aspect of laboratory safety.

Small Spill Cleanup Procedure

In the event of a small spill (<1 gram) within a fume hood:

  • Alert: Inform nearby personnel of the spill.

  • Isolate: Keep the area restricted.

  • Protect: If not already wearing one, don an N95/P95 respirator before cleanup.

  • Contain: Gently cover the spill with an absorbent material to prevent further spread and dust generation.[6]

  • Collect: Carefully sweep or shovel the material into a clearly labeled hazardous waste container.[2][9] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[6]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[6][15]

Waste Disposal Plan

All waste containing 6-Chloro-5-iodopyridazin-4-amine, including excess reagent, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[6]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Professional Disposal: The final disposal of the waste must be handled by a licensed professional chemical waste disposal service.[6][9] Provide a copy of the available safety information to the disposal company.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the environment. This proactive, informed approach is the hallmark of a trustworthy and effective scientific enterprise.

References

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  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

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